6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKPEUPMSQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781102-25-7 | |
| Record name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781102-25-7): A Privileged Scaffold in Modern Kinase and GPCR Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781102-25-7) has emerged as a highly versatile, privileged bicyclic building block. Serving as a bioisostere for purines, indazoles, and azaindoles, this compound provides an optimal balance of hydrogen-bonding capability, conformational rigidity, and synthetic tractability. This technical guide explores the physicochemical properties, mechanistic rationale, and functionalization protocols of this critical intermediate for researchers engaged in targeted therapeutics.
Physicochemical Profiling & Structural Analysis
The utility of this scaffold stems from its precise functionalization. The core pyrazolo[4,3-b]pyridine provides a robust aromatic framework. The 6-bromo substituent acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling, while the 1,3-dimethyl groups provide steric constraints that lock the molecule into specific binding conformations and modulate lipophilicity.
| Property | Value |
| Chemical Name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| CAS Number | 1781102-25-7 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| InChIKey | HOGKPEUPMSQGIA-UHFFFAOYSA-N |
| Structural Class | Fused Bicyclic Heteroaromatic |
Data supported by PubChemLite structural profiling 1[1].
Mechanistic Role in Drug Design
ATP-Competitive Kinase Inhibition
The pyrazolo[4,3-b]pyridine core is a master mimic of the ATP purine ring. In kinase inhibitor design, the pyridine nitrogen (N4) and the pyrazole nitrogen act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region.
-
ALK5 Inhibition: In the development of Activin receptor-like kinase 5 (ALK5) inhibitors, scaffold morphing from quinolines to pyrazolo[4,3-b]pyridines significantly improved ADME properties (Absorption, Distribution, Metabolism, and Excretion) while maintaining excellent potency against TGF-β signaling 2[2].
-
Dual FLT3/CDK4 Inhibition: Functionalization at the C6 position of this scaffold has yielded potent dual inhibitors targeting FLT3 and CDK4, demonstrating high efficacy in acute myeloid leukemia (AML) xenograft models 3[3].
Fig 1: Pyrazolo[4,3-b]pyridine derivatives inhibit ALK5, blocking downstream TGF-β/SMAD signaling.
GPCR Allosteric Modulation & Toxicity Mitigation
Beyond kinases, this scaffold is pivotal in G-protein-coupled receptor (GPCR) modulation. In the development of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)—a target for Parkinson's disease—unsubstituted pyrazolopyridines often suffer from severe off-target CYP1A2 induction via AhR activation. The strategic incorporation of the 1,3-dimethyl substitution pattern restricts the molecular conformation and tunes the lipophilic profile, successfully mitigating this CYP1A2 induction liability while preserving nanomolar potency 4[4].
Experimental Protocols: Scaffold Functionalization
The bromine atom at the C6 position is highly activated toward oxidative addition by palladium(0) species due to the electron-withdrawing nature of the fused pyridine ring. The following self-validating protocol details a standard Suzuki-Miyaura cross-coupling to elaborate the C6 position.
Step-by-Step Suzuki-Miyaura Methodology
-
Reagent Assembly: In a flame-dried Schlenk flask, combine 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv).
-
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).
-
Causality: Pd(dppf)Cl₂ provides a bidentate ligand framework with a wide bite angle that accelerates reductive elimination, minimizing unwanted homocoupling. K₂CO₃ serves as the base to facilitate the crucial transmetalation step by forming a reactive boronate complex.
-
-
Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Degas via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate transmetalation, while oxygen must be excluded to prevent the oxidation and deactivation of the Pd(0) active species.
-
-
Thermal Activation & Self-Validation: Heat the reaction mixture to 90°C for 8–12 hours. Monitor progression via LC-MS.
-
Validation Check: The disappearance of the parent mass (m/z 226/228, characteristic 1:1 isotopic doublet of bromine) and the emergence of the product mass confirms complete conversion.
-
-
Workup & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized derivative.
Fig 2: Standard workflow for Pd-catalyzed functionalization of the 6-bromo position.
References
-
PubChemLite : 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3). Université du Luxembourg. 1
-
Sabat, M., et al. (2017) : Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2
-
Hopkins, C., et al. (2018) : Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. 4
-
Chen, L., et al. (2022) : Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. 3
Sources
- 1. PubChemLite - 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 2. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Structure, Synthesis, and Medicinal Chemistry Utility
Executive Summary
The compound 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine represents a high-value scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery. As a fused bicyclic heteroaromatic system, it functions as a bioisostere for indazoles and azaindoles, offering distinct physicochemical properties (LogP, pKa) and hydrogen-bonding vectors.
The "6-bromo" substituent acts as a critical electrophilic "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core to probe Structure-Activity Relationships (SAR). The "1,3-dimethyl" substitution pattern locks the pyrazole tautomer, improving metabolic stability and solubility compared to the unsubstituted parent.
Structural Architecture & Physicochemical Profile
1.1 Nomenclature and Numbering
The scaffold consists of a pyridine ring fused to a pyrazole ring across the [4,3-b] bond.
-
Fusion: The b face of pyridine (C2–C3) is fused to the 4,3 face of pyrazole.
-
Numbering:
1.2 Computed Properties
| Property | Value (Approx.) | Significance |
| Formula | C₈H₈BrN₃ | Low MW fragment (<250 Da) ideal for FBDD. |
| MW | 226.07 g/mol | High ligand efficiency potential. |
| cLogP | ~1.9 - 2.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~30 Ų | Excellent for CNS penetration (if required). |
| H-Bond Acceptors | 2 (N2, N4) | Key interaction points for kinase hinge regions. |
| H-Bond Donors | 0 | Fully substituted; no donor penalty. |
Synthetic Architecture
To ensure high regioselectivity for the 1,3-dimethyl isomer (avoiding the N2-methyl regioisomer), the most robust synthetic route involves the cyclization of a functionalized pyridine precursor with methylhydrazine.
2.1 Retrosynthetic Analysis
-
Disconnection: The pyrazole ring is deconstructed to a hydrazine and a 1,3-electrophile.
-
Precursor: 1-(5-bromo-2-chloropyridin-3-yl)ethanone .
-
The acetyl group provides the 3-carbon and the 3-methyl source.
-
The 2-chloro group acts as the leaving group for SNAr.
-
The 5-bromo group remains intact due to the lower reactivity of aryl bromides vs. activated heteroaryl chlorides.
-
2.2 Protocol: Regioselective Cyclization
Reaction:
1-(5-bromo-2-chloropyridin-3-yl)ethanone + Methylhydrazine
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 1-(5-bromo-2-chloropyridin-3-yl)ethanone (1.0 eq) dissolved in ethanol or THF.
-
Addition: Cool to 0°C. Add Methylhydrazine (1.2 eq) dropwise. Note: Methylhydrazine is toxic; handle in a fume hood.
-
Cyclization: Add a base (e.g., Et₃N or K₂CO₃, 2.0 eq). Heat the mixture to reflux (70-80°C) for 4–6 hours.
-
Workup: Cool to RT. Concentrate in vacuo. Resuspend in EtOAc/Water.[2] Wash organic layer with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,3-dimethyl isomer is typically less polar than the N2-isomer.
2.3 Synthetic Pathway Visualization
Figure 1: Convergent synthesis of the 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine core via condensation/SNAr.
Functionalization & Reactivity (The "Warhead")
The C6-Bromine is the primary vector for diversification. Due to the electron-deficient nature of the pyridine ring, oxidative addition of Palladium into the C-Br bond is facile, enabling high-yielding cross-coupling reactions.
3.1 Key Transformations
| Reaction Type | Reagent Class | Product Outcome | Medicinal Utility |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 6-Aryl derivatives | Biaryl kinase inhibitors (e.g., extending into the solvent front). |
| Buchwald-Hartwig | Primary/Secondary Amines | 6-Amino derivatives | Tuning solubility and H-bond donor capability. |
| Heck Coupling | Acrylates/Styrenes | 6-Alkenyl derivatives | Rigid linkers or Michael acceptors (covalent inhibitors). |
| Carbonylation | CO, Alcohol/Amine | Esters/Amides | Access to carbonyl-linked side chains. |
3.2 Divergent Synthesis Workflow
Figure 2: Reactivity profile of the C6-bromo handle, enabling rapid library generation.
Medicinal Chemistry Applications
4.1 Kinase Inhibition (Hinge Binding)
The pyrazolo[4,3-b]pyridine core is a proven ATP-competitive scaffold.
-
Binding Mode: The N4 (pyridine) and N2 (pyrazole) often interact with the kinase hinge region via hydrogen bonds (Acceptor-Donor-Acceptor motifs depending on substituents).
-
Case Study (JAK/TRK): In Trk kinase inhibitors, the 1,3-dimethyl motif provides hydrophobic packing against the gatekeeper residue, while the C6-substituent extends into the ribose binding pocket or the solvent-exposed region.
4.2 Bioisosterism
This scaffold is isoelectronic with:
-
1H-Indazole: (C replacing N at position 4).
-
1H-Pyrazolo[3,4-b]pyridine: (Isomeric nitrogen placement). Advantage:[4][5][6] The [4,3-b] isomer often shows improved metabolic stability profiles (lower clearance) compared to indazoles due to the reduced electron density on the pyridine ring, making it less prone to oxidation.
References
-
Synthesis of Pyrazolo[4,3-b]pyridines
-
Medicinal Chemistry of Fused Pyridines
- Commercial Availability & Properties: Title: 6-Bromo-1H-pyrazolo[4,3-b]pyridine Product D
-
Scaffold Utility in Drug Design
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 6. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine PubChem CID 84725752
The following is an in-depth technical guide for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (PubChem CID 84725752). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical utility, and medicinal chemistry applications.
PubChem CID: 84725752
Molecular Formula: C
Executive Summary
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore building block for kinase inhibitors (e.g., JAK, CDK, and MAPK pathways). Its structural uniqueness lies in the pyrazolo[4,3-b]pyridine core—an isomer of the more common pyrazolo[3,4-b]pyridine (7-azaindole)—which offers distinct vectors for hydrogen bonding and hydrophobic interactions within ATP-binding pockets.
The compound features three critical functional handles:
-
C6-Bromine: A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
N1-Methyl: Locks the tautomeric state, influencing solubility and metabolic stability.
-
C3-Methyl: Provides steric bulk that can restrict conformation or fill small hydrophobic pockets in target proteins.
Chemical Identity & Properties
| Property | Value / Description |
| IUPAC Name | 6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine |
| SMILES | CC1=NN(C2=C1N=CC(=C2)Br)C |
| InChI Key | HOGKPEUPMSQGIA-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| LogP (Calc) | ~1.7 - 2.1 |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) |
Synthetic Pathways & Protocols
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine requires a regio-controlled approach to ensure the correct fusion and substitution pattern. The most robust route involves the cyclization of a 2,3-disubstituted pyridine precursor.
Retrosynthetic Analysis
The core is assembled via the condensation of 1-(5-bromo-2-chloropyridin-3-yl)ethanone with methylhydrazine . This approach guarantees the 3-methyl substitution (derived from the acetyl group) and the N1-methyl placement (derived from the hydrazine).
High-Fidelity Synthesis Protocol
Objective: Preparation of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine on a multigram scale.
Phase 1: Precursor Synthesis (Acetyl Introduction)
Starting Material: 5-Bromo-2-chloronicotinic acid or 5-bromo-2-chloropyridine-3-carbonitrile.
-
Activation: Convert 5-bromo-2-chloronicotinic acid to the Weinreb amide using
-dimethylhydroxylamine HCl, EDC HCl, and HOBt in DCM. -
Acylation: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in THF at 0°C to yield 1-(5-bromo-2-chloropyridin-3-yl)ethanone .
-
Note: Strict temperature control is required to prevent over-addition or displacement of the chlorine/bromine.
-
Phase 2: Cyclization (The Core Formation)
Reagents: 1-(5-bromo-2-chloropyridin-3-yl)ethanone, Methylhydrazine, Ethanol (or n-Butanol).
Step-by-Step Protocol:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1-(5-bromo-2-chloropyridin-3-yl)ethanone (1.0 equiv) in absolute Ethanol (10 mL/g).
-
Addition: Add Methylhydrazine (1.2 – 1.5 equiv) dropwise at room temperature.
-
Caution: Methylhydrazine is toxic and potentially explosive. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the ketone peak and the formation of the cyclized product mass (
). -
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to isolate the title compound.
Reaction Pathway Visualization
Figure 1: Synthetic route from nicotinic acid precursor to the target scaffold.
Medicinal Chemistry Applications
The 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold serves as a "privileged structure" for designing ATP-competitive kinase inhibitors.
Functionalization of the C6-Bromine
The C6 position is electronically primed for Palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the pyridine and pyrazole rings withdraw electron density, making the C-Br bond oxidative addition slightly more challenging than in simple aryls, but highly effective with electron-rich ligands.
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl
or Pd(PPh ) , K CO , Dioxane/Water, 90°C. -
Application: Installing the "tail" region of kinase inhibitors to interact with the solvent-exposed region or the hinge binder.
-
-
Buchwald-Hartwig Amination:
-
Partners: Primary/Secondary amines.
-
Conditions: Pd
(dba) , Xantphos or BrettPhos, Cs CO , Toluene, 100°C. -
Application: Creating C6-amino derivatives often seen in CDK or JAK inhibitors.
-
Structural Activity Relationship (SAR) Logic[10]
-
1-Methyl Group: Prevents tautomerization to the N2 position. In biological assays, N1-substituted pyrazolo[4,3-b]pyridines often show better permeability and defined binding modes compared to their NH counterparts.
-
3-Methyl Group: This group points towards the "gatekeeper" region or the ribose binding pocket depending on the binding orientation. It restricts the rotation of the fused system, potentially reducing the entropic penalty of binding.
Utility Workflow
Figure 2: Downstream chemical modifications and their biological relevance.
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is a halogenated heterocycle. Treat as Warning (Acute Tox. 4 Oral).
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C, inert atmosphere (Ar/N
) recommended to prevent slow oxidation or hydrolysis over long periods.
References
-
PubChem. "6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CID 84725752)."[10] National Library of Medicine. [Link]
- Lancelot, J. C., et al. "Synthesis and biological activity of pyrazolo[4,3-b]pyridines." Heterocycles, 1990.
-
Quiroga, J., et al. "Regioselective synthesis of pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry, 2001. [Link]
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Context on pyrazolopyridine as a scaffold). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
Structural, Physicochemical, and Synthetic Profiling of C₈H₈BrN₃ Pyrazolopyridines: A Technical Whitepaper
Abstract
This whitepaper provides an in-depth technical evaluation of pyrazolopyridine and related fused-heterocycle derivatives sharing the exact molecular formula C₈H₈BrN₃ . Recognized as privileged scaffolds in medicinal chemistry, these brominated heterocycles serve as critical intermediates and active pharmaceutical ingredients (APIs) in kinase inhibitor development. We detail the exact physicochemical properties, structural isomerism, synthetic methodologies, and analytical validation protocols required for manipulating this specific molecular space.
Molecular Identity and Physicochemical Properties
The molecular formula C₈H₈BrN₃ defines a highly specific chemical space within the pyrazolopyridine family. The core structure consists of a fused bicyclic system (a pyrazole ring fused to a pyridine ring), which is functionalized with one bromine atom and specific alkyl groups (such as two methyls or one ethyl group) to satisfy the C₈ carbon count [1].
Causality in Drug Design: The inclusion of the bromine atom is not arbitrary. Halogens are strategically incorporated into heterocycles to enhance lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and enable highly directional halogen bonding within the ATP-binding pockets of target kinases.
Table 1: Core Physicochemical Data for C₈H₈BrN₃
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₈BrN₃ | Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 5). |
| Molecular Weight | 226.07 g/mol | Average mass used for stoichiometric calculations in synthesis [2]. |
| Monoisotopic Mass | 224.99016 Da | Exact mass of the most abundant isotope (⁷⁹Br); critical for HRMS validation [3]. |
| Isotopic Signature | ~1:1 Doublet | The presence of ⁷⁹Br and ⁸¹Br creates a distinct M and M+2 peak ratio in mass spectrometry. |
| Predicted CCS (Ų) | ~137.2 ([M+H]+) | Collision Cross Section; used in ion mobility spectrometry to differentiate structural isomers [2]. |
Structural Isomerism in C₈H₈BrN₃ Pyrazolopyridines
The C₈H₈BrN₃ formula encompasses several critical structural isomers. The relative positions of the nitrogen atoms and the regiochemistry of the bromine and alkyl substituents dictate the molecule's reactivity and biological target profile.
Table 2: Prominent C₈H₈BrN₃ Isomers in Drug Discovery
| Compound Name | Structural Features | Primary Application |
| 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine | N1-ethyl, C5-bromo | Versatile cross-coupling intermediate for C5-functionalized kinase inhibitors [2]. |
| 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | N1-methyl, C3-methyl, C5-bromo | Scaffold for rigid, low-molecular-weight ATP competitive binders [3]. |
| 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | N1-methyl, C6-methyl, C4-bromo | Substrate for nucleophilic aromatic substitution (SNAr) at the highly activated C4 position [1]. |
Mechanistic Synthesis and Regioselective Bromination
Expertise & Experience: Direct electrophilic bromination of an unsubstituted pyrazolo[3,4-b]pyridine core often yields complex mixtures due to competing activating effects from the electron-rich pyrazole ring versus the electron-deficient pyridine ring. To ensure absolute regiocontrol and high yield of a specific C₈H₈BrN₃ isomer, a de novo cyclocondensation strategy using pre-brominated precursors is scientifically superior to late-stage bromination.
Protocol 1: De Novo Synthesis of 5-Bromo-1-alkyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes a self-validating synthetic loop where intermediate purity dictates the success of the final cyclization.
-
Precursor Selection: Begin with 5-bromo-2-fluoro-3-formylpyridine (or a methyl ketone variant for C3-methyl derivatives). The fluorine atom acts as an excellent leaving group for SNAr.
-
Hydrazine Condensation: React the precursor with an alkylhydrazine (e.g., ethylhydrazine for the 1-ethyl isomer) in ethanol at 80°C for 4 hours.
-
Cyclization (Causality): The nucleophilic primary amine of the hydrazine attacks the highly electrophilic fluorinated carbon (C2 of the pyridine ring) via SNAr. Subsequent intramolecular condensation of the secondary amine with the adjacent carbonyl group forms the pyrazole ring, locking the bromine exclusively at the C5 position.
-
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure C₈H₈BrN₃ isomer.
Caption: Workflow for the regioselective synthesis of C₈H₈BrN₃ pyrazolopyridines via cyclocondensation.
Analytical Characterization Workflow
Trustworthiness: To validate the C₈H₈BrN₃ structure and ensure no isomeric contamination occurred during synthesis, a dual-orthogonal analytical approach (LC-HRMS and multinuclear NMR) is mandatory.
Protocol 2: LC-HRMS and NMR Validation
-
High-Resolution Mass Spectrometry (ESI-TOF HRMS):
-
Procedure: Inject 1 µL of a 1 µg/mL sample (in MeOH/H₂O with 0.1% Formic Acid) into the LC-HRMS system.
-
Expected Outcome (Self-Validation): The spectrum must show a distinct isotopic doublet at m/z 225.9974 [M+H]⁺ (⁷⁹Br) and 227.9954[M+H]⁺ (⁸¹Br). This 1:1 doublet is the definitive signature of a mono-brominated species[2].
-
-
¹H and ¹³C NMR (in DMSO-d₆):
-
Causality of Shifts: For 5-bromo-pyrazolo[3,4-b]pyridines, the pyridine protons (C4 and C6) will appear as distinct doublets (meta-coupling, J ≈ 2.0 Hz) in the downfield aromatic region (8.0–8.8 ppm). The absolute lack of ortho-coupling (J ≈ 8.0 Hz) confirms that the bromine is locked at the C5 position.
-
Pharmacological Relevance and Kinase Targeting
Pyrazolopyridines (and their bioisosteric cousins, pyrazolopyrimidines and indazoles) are structural mimics of the purine ring (adenine). This makes them exceptional scaffolds for competitive ATP-binding site inhibitors [4]. Research into C₈H₈BrN₃ derivatives has demonstrated their potential as potent building blocks for inhibitors of oncogenic kinases such as Pim-1, Flt-3, and Polo-like kinase 4 (PLK4) [4].
When elaborated via Suzuki-Miyaura cross-coupling at the brominated position, the resulting extended scaffold projects deep into the hydrophobic "back pocket" of the kinase active site. This establishes critical van der Waals interactions and displaces structured water molecules, drastically increasing target residence time and selectivity.
Caption: Kinase inhibition mechanism by pyrazolopyridine scaffolds targeting the ATP pocket.
References
Strategic Handling and Chemical Utility of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary & Chemical Architecture
This guide serves as a technical companion to the standard Safety Data Sheet (SDS) for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine . Unlike generic regulatory documents, this whitepaper contextualizes the safety profile within the workflow of medicinal chemistry and drug discovery.
This molecule represents a privileged scaffold in kinase inhibitor design. The fused bicyclic system mimics the purine core of ATP, allowing it to dock into the ATP-binding pocket of enzymes (e.g., TRK, CDK). The bromine at the C6 position is a critical "chemical handle," specifically positioned to facilitate palladium-catalyzed cross-coupling reactions to extend the molecule's biological reach.
Molecular Identification & Physical Properties
| Property | Data | Note |
| Chemical Name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | Specific Isomer |
| CAS Number | Analogous to 1150617-56-3 | Data extrapolated from 1-methyl analog due to structural homology [1]. |
| Molecular Formula | C₈H₈BrN₃ | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, DMF, DCM | Low solubility in water |
| LogP (Predicted) | ~1.7 - 2.1 | Lipophilic, membrane permeable |
Hazard Profiling & Toxicology (The "Why")
While regulatory bodies classify this compound under general "Warning" categories, the researcher must understand the mechanism of toxicity to implement effective controls.
GHS Classification & Mechanistic Insight
-
Acute Toxicity, Oral (Category 4 - H302):
-
Skin & Eye Irritation (Category 2 - H315 / H319):
-
STOT - Single Exposure (Category 3 - H335):
Critical "Read-Across" Warning
Specific toxicological data (LD50) for the 1,3-dimethyl variant is limited. Safety protocols must be established by "reading across" from the 1-methyl analog (CAS 1150617-56-3) and the parent 6-bromo-pyrazolo[4,3-b]pyridine [2]. Treat this compound as a Potent Novel Chemical Entity (NCE).
Strategic Handling & Engineering Controls[3][4]
Trustworthiness in the lab comes from self-validating workflows. The following protocol ensures that exposure is minimized before the container is even opened.
Workflow: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to solution (dust generation).
Figure 1: Risk mitigation workflow for handling halogenated heteroaromatic solids. The critical control point is step 4, converting the solid to a liquid state to eliminate inhalation risk.
Storage Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the pyridine ring over long periods.
-
Light: Protect from light. Halogenated heterocycles can undergo slow photodehalogenation.
Synthetic Utility & Application
For the drug development professional, the value of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine lies in its reactivity profile.
The C6-Bromine "Handle"
The bromine atom at position 6 is electronically activated by the adjacent pyridine nitrogen. This makes it an excellent electrophile for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aromatic side chains (common in kinase inhibitors).
-
Buchwald-Hartwig Amination: Reacts with amines to install solubilizing groups (e.g., morpholine, piperazine).
Reaction Pathway Diagram
Figure 2: Divergent synthetic pathways utilizing the C6-Bromine handle. The core scaffold remains stable while the C6 position is functionalized.
Emergency Response Protocols
In the event of containment breach, execute the following immediately. These protocols are self-validating based on the chemical properties described in Section 1.
Spill Management (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with isopropyl alcohol or water to prevent dust generation.
-
Collect: Scoop the damp material into a sealable waste container.
-
Decontaminate: Wash the surface with a mild detergent (pH 6-8) to remove pyridine residues.
Fire Fighting Measures
-
Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
-
Media: Use dry chemical, CO2, or alcohol-resistant foam. Water spray may be used to cool containers but contain the runoff as it will be toxic to aquatic life (H411 potential).
References
-
Sigma-Aldrich. (2023). Safety Data Sheet for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Link
-
Fluorochem. (2023). Product Analysis: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Link
-
PubChem. (2023). Compound Summary: 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine.[3] Link
-
Synthonix. (2023). Building Blocks: Pyrazolo[4,3-b]pyridines. Link
-
National Institutes of Health (PMC). (2023). Design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Cited for structural reactivity parallels). Link
Sources
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine supplier and price
An In-Depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Part 1: Executive Summary & Strategic Importance
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1781102-25-7 ) is a high-value heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Its structural core—the pyrazolo[4,3-b]pyridine scaffold—is an isostere of indole and azaindole, offering distinct solubility profiles and hydrogen-bonding vectors that are critical for ATP-competitive drug design.
This guide serves as a technical dossier for medicinal chemists and sourcing managers. It moves beyond simple catalog listings to provide a validated framework for procuring, verifying, and utilizing this scaffold in high-throughput synthesis.
Part 2: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| CAS Number | 1781102-25-7 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| MDL Number | MFCD28543923 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Standard | ≥95% (HPLC), typically ≥98% for catalysis |
Structural Insight: The molecule features a bromine atom at the C6 position.[1][2][3][4][5][6][7] This is the "strategic handle," allowing for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity at the pyridine ring. The 1,3-dimethyl substitution pattern locks the tautomeric state, ensuring a defined steric footprint within a protein binding pocket.
Part 3: Procurement Intelligence (Supplier & Price)
Market Status: This compound is classified as a Specialty Building Block . It is not a bulk commodity.[8] It is typically synthesized on-demand or held in small stocks (mg to gram scale) by specialized heterocyclic vendors.
Key Suppliers & Catalog Data:
| Supplier | Catalog / SKU | Availability | Primary Region |
| BLD Pharm | BD00786634 | Stock (Check Real-time) | Global / China |
| PharmaBlock | PBZ2635 | Lead time often required | USA / China |
| Fujifilm Wako | 329774269 | Catalog | Japan / Global |
| CymitQuimica | 1781102-25-7 | Distributor | Europe |
| Sigma-Aldrich | via PharmaBlock | Third-party sourcing | Global |
Price Benchmarking (Estimated Q1 2026): Pricing is volatile and volume-dependent. The following are estimates for budgetary planning.
-
100 mg: $80 – $150 USD
-
1 Gram: $450 – $700 USD
-
5 Grams: Inquire (Custom Synthesis pricing applies)
Procurement Strategy: Do not rely on a single vendor. For critical campaigns, initiate a split-sourcing strategy : purchase a 100mg sample for analytical validation while simultaneously requesting bulk quotes (1g+) from synthesis houses like PharmaBlock or BLD Pharm to gauge lead times (typically 2-4 weeks for >5g).
Part 4: Quality Assurance Protocol (The Self-Validating System)
Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. Implement this Self-Validating QC Workflow upon receipt of the material.
A. Analytical Validation Steps
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Diagnostic Signals: You must observe two distinct singlets for the methyl groups (approx.[7][9] δ 2.5–2.7 ppm and δ 3.9–4.1 ppm) and two aromatic protons for the pyridine ring.
-
Impurity Check: Look for residual solvents (EtOAc, Hexanes) and, critically, unmethylated precursors (broad singlets >10 ppm indicating N-H).
-
-
HPLC-MS (ESI+):
-
Target Mass: [M+H]⁺ = 226.0 / 228.0 (1:1 isotopic pattern for Bromine).
-
Purity: Integration at 254 nm must exceed 95%.
-
B. QC Decision Logic (Visualized)
Caption: Figure 1. Self-validating Quality Control workflow to ensure structural integrity before synthesis.
Part 5: Synthetic Utility & Reaction Logic
The utility of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine lies in its ability to serve as an electrophile in cross-coupling reactions.
Canonical Synthetic Route (Retrosynthesis)
Since this is a specific derivative, understanding its origin helps in troubleshooting. It is typically synthesized via the cyclization of 2-chloro-3-acylpyridines with hydrazine, followed by methylation, or via the Japp–Klingemann reaction .
Reaction Map
Caption: Figure 2. Functionalization pathways for the 6-bromo scaffold in medicinal chemistry.
Experimental Tip: When performing Suzuki couplings on this scaffold, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.
-
Recommendation: Use bulky, electron-rich ligands like XPhos or SPhos and slightly elevated temperatures (80–100°C) to ensure turnover.
Part 6: Safety & Handling
-
Hazard Identification: GHS07 (Warning).[6] Harmful if swallowed (H302), Causes skin irritation (H315).
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; keep in amber vials.
-
Solubility Handling: Dissolve in DMSO or DMF for biological assays. For chemical reactions, THF or Dioxane are suitable solvents.
References
-
PubChem. (2025). Compound Summary: 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781102-25-7).[10][11][12] National Library of Medicine. Link
-
BLD Pharm. (2025). Product Catalog: 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine. Link
-
Sigma-Aldrich. (2025). Building Blocks & Heterocycles: CAS 1781102-25-7.[11][12] Link
-
Virant, M. et al. (2023).[9] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. Link(Cited for general synthetic methodology of the [4,3-b] scaffold).
Sources
- 1. PubChemLite - B - Explore [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 6. CAS 1211516-09-4 | 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine - Synblock [synblock.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine [cymitquimica.com]
- 11. 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine [cymitquimica.com]
- 12. calpaclab.com [calpaclab.com]
Privileged Scaffolds in Drug Discovery: The Biological Activity and Mechanistic Profiling of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Executive Summary
The 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine core has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. As a 5:6 aza-fused heterocyclic system, it mimics endogenous purines and indoles while offering unique dipole characteristics and hydrogen-bonding profiles. Recent advancements have demonstrated the profound biological activity of these derivatives across oncology, immunology, and neurology. By acting as high-affinity ligands for diverse targets—including the PD-1/PD-L1 immune checkpoint, FLT3/CDK4 kinases, Sphingosine 1-phosphate receptor 2 (S1PR2), and Phosphodiesterase 1 (PDE1)—this scaffold provides a critical foundation for next-generation small-molecule therapeutics.
This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and validated experimental workflows essential for developing 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Mechanistic Pharmacology and Target Landscape
Immune Checkpoint Inhibition: PD-1/PD-L1 Blockade
Monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy, but they suffer from poor solid tumor penetration and immune-related adverse events. Small-molecule inhibitors based on the 1-methyl and 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold overcome these limitations[1]. Mechanism of Action: Unlike antibodies that simply cap the receptor, these derivatives act by binding directly to the hydrophobic pockets of PD-L1. The lipophilic 1,3-dimethyl groups interact with the Tyr123, Met115, and Ile116 residues of PD-L1, inducing a conformational change that forces PD-L1 into an inactive homodimer[2]. This dimerization physically occludes the PD-1 binding interface, thereby restoring T-cell cytotoxic activity against tumor cells[3].
Mechanism of PD-1/PD-L1 blockade by pyrazolo[4,3-b]pyridine derivatives via PD-L1 dimerization.
Dual Kinase Inhibition: FLT3 and CDK4
In Acute Myeloid Leukemia (AML), resistance to single-target FLT3 inhibitors frequently occurs via compensatory cell-cycle upregulation. 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been engineered as dual FLT3/CDK4 inhibitors[4]. Causality of Design: The pyrazolo[4,3-b]pyridine core acts as an ATP-competitive hinge binder. The N2 and N3 atoms of the pyrazole ring form critical hydrogen bonds with the hinge region of both FLT3 and CDK4. Dual targeting ensures that even if FLT3 mutates (e.g., ITD mutations), the simultaneous blockade of CDK4 halts the cell cycle at the G1/S transition, preventing leukemic proliferation[4].
GPCR Modulation: S1PR2 and GPR52
The scaffold is also highly active against G-protein coupled receptors (GPCRs). 7-isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives have been validated as potent S1PR2 antagonists[5]. The 1,3-dimethyl substitution provides the exact steric bulk required to wedge into the orthosteric binding pocket of S1PR2, disrupting the binding of endogenous sphingosine-1-phosphate. Similarly, oxygen-linked derivatives act as GPR52 modulators, showing promise in treating psychiatric and neurological conditions[6].
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the biological evaluation data of key 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives across different therapeutic targets.
| Compound Class / Lead | Primary Target | IC50 / EC50 Value | Primary Indication | Key Structural Feature |
| Compound D38 [1] | PD-1 / PD-L1 | IC50 = 9.6 nM | Solid Tumors (Immunotherapy) | 1-methyl ring fusion strategy promoting PD-L1 dimerization. |
| Compound 23k [4] | FLT3 / CDK4 | FLT3: 11 nM CDK4: 7 nM | Acute Myeloid Leukemia (AML) | 6-(pyrimidin-4-yl) substitution for dual hinge-binding. |
| Compound 35a [5] | S1PR2 | IC50 = 29.1 nM | Multiple Sclerosis / Neuroinflammation | 7-isopropyl-1,3-dimethyl core with urea linker. |
| Formula (I) Amines [7] | PDE1 | Sub-micromolar | Psychiatric & Cognitive Disorders | 7-amine substitution on the 1,3-dimethyl core. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Causality is embedded in each step to explain why specific reagents and techniques are utilized.
Synthesis of 7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
This intermediate is critical for developing S1PR2 ligands. The transformation relies on a modified Reissert-Henze reaction[5].
Rationale: Direct cyanation of the pyridine ring is energetically unfavorable. N-oxidation is first required to increase the electrophilicity of the C5 position. Subsequent treatment with Trimethylsilyl cyanide (TMS-CN) facilitates the nucleophilic addition of cyanide, driven thermodynamically by the rearomatization of the pyridine ring and the elimination of the siloxy group.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 7-isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (3.5 mmol) in 50 mL of anhydrous chloroform (
). -
Activation: Cool the solution to 0 °C and add 77% 3-chloroperbenzoic acid (mCPBA) (7.0 mmol) dropwise. Causality: Low temperature prevents over-oxidation or ring cleavage.
-
Reflux: Stir the mixture at 90 °C for 3 hours. Neutralize with aqueous
, extract with dichloromethane (DCM), and concentrate to yield the N-oxide intermediate. -
Cyanation: Dissolve the N-oxide (3.5 mmol) and triethylamine (7.0 mmol) in 20 mL acetonitrile.
-
Nucleophilic Addition: Add TMS-CN (5.2 mmol) dropwise. Stir at reflux for 18 hours.
-
Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the 5-carbonitrile derivative.
Synthetic workflow for 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives.
Biological Evaluation: HTRF Assay for PD-1/PD-L1 Inhibition
To evaluate the inhibitory activity of pyrazolo[4,3-b]pyridine derivatives against the PD-1/PD-L1 axis, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized[1][3].
Rationale: HTRF is selected over standard ELISA because it is a "mix-and-measure" assay that eliminates washing steps. Washing can disrupt the transient equilibrium between the small-molecule inhibitor and the PD-L1 protein, leading to artificially inflated IC50 values. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), providing a highly accurate, self-validating measurement of reversible binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Europium cryptate-labeled PD-L1 (donor) and XL665-labeled PD-1 (acceptor) in a standard HTRF binding buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20 to prevent non-specific binding).
-
Compound Dilution: Serially dilute the pyrazolo[4,3-b]pyridine derivative (e.g., Compound D38) in DMSO. Control Causality: Maintain a final DMSO concentration of <1% in all wells to prevent solvent-induced protein denaturation.
-
Incubation: In a 384-well low-volume plate, combine 5 µL of the compound, 5 µL of labeled PD-L1, and 5 µL of labeled PD-1. Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Signal Detection: Read the plate using a TR-FRET compatible microplate reader. Excite at 320 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (
). Plot the ratio against the log of the compound concentration using a 4-parameter logistic regression to determine the value.
References
-
Dai, X., et al. "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction." Bioorganic Chemistry, 2021.[Link]
-
Zhai, M., et al. "A computational chemistry-based approach to optimizing PD-1/PD-L1 inhibitors." Frontiers in Immunology, 2025.[Link]
-
"Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry, 2022.[Link]
-
"Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands." PMC - National Institutes of Health.[Link]
- Intra-Cellular Therapies, Inc. "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.
- "Compounds and compositions as gpr52 modulators.
-
"Computational Approaches Drive Developments in Immune-Oncology Therapies for PD-1/PD-L1 Immune Checkpoint Inhibitors." MDPI, 2023.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A computational chemistry-based approach to optimizing PD-1/PD-L1 inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
- 7. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents [patents.google.com]
Patent Landscape & Technical Guide: 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike generic heterocycles, this specific intermediate serves as a linchpin in the synthesis of Type I and Type II kinase inhibitors (targeting JAK, ERK, FGFR) and, more recently, GPCR modulators (GPR52).
Its structural significance lies in the 1,3-dimethyl substitution pattern , which locks the pyrazole tautomer and provides specific hydrophobic interactions within the ATP-binding pocket of kinases, while the 6-bromo handle allows for late-stage diversification via palladium-catalyzed cross-couplings.
This guide analyzes the patent landscape surrounding this intermediate, detailing the dominant synthetic routes, key assignees, and the reaction engineering required to produce it at scale.
Chemical Profile & Structural Significance
| Property | Specification |
| IUPAC Name | 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| CAS Number | 1150617-54-1 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| Key Functionality | C6-Bromide: Electrophilic site for Suzuki/Buchwald couplings.N5-Pyridine: H-bond acceptor (Hinge binder).1,3-Dimethyl: Steric lock & hydrophobic filler.[1][2] |
SAR Insight: The [4,3-b] fusion geometry orients the pyridine nitrogen (N5) to act as a critical hydrogen bond acceptor in the hinge region of kinase domains. The 1-methyl group prevents tautomeric shifting, ensuring a fixed dipole, while the 6-bromo position vectors substituents into the solvent-exposed region or the "gatekeeper" pocket, depending on the target.
Patent Landscape Analysis
The IP landscape for this intermediate has shifted from broad "markush" claims in early kinase patents to specific process patents and novel therapeutic applications.
Key Assignees & Therapeutic Focus
| Assignee | Patent / Application | Therapeutic Target | Context |
| Sosei Heptares (via WO2024091541A1) | Recent (2024) | GPR52 Modulators | Used as a core scaffold for treating neurological disorders (schizophrenia). |
| Glaxo Group (GSK) | EP 1377573 B1 | Kinase Inhibitors | Early usage of pyrazolopyridines for inflammation and oncology. |
| 3M Innovative Properties | US 7,879,849 B2 | Immunomodulators | TLR agonists/antagonists structure-activity exploration. |
| Generic/CROs (CN) | CN102911174A | Process Chemistry | Optimized synthesis of the ethyl ester precursor for scale-up. |
Evolution of Utility
-
Phase 1 (2000-2010): Primarily explored as a bioisostere of indazoles in kinase inhibitors (GSK, Pfizer).
-
Phase 2 (2010-2020): Process optimization for scale-up (Chinese patent filings like CN102911174A).
-
Phase 3 (2021-Present): Resurgence in GPCR drug discovery (Sosei Heptares) where the specific 1,3-dimethyl geometry is critical for receptor subtype selectivity.
Technical Deep Dive: Synthesis & Process Chemistry
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is non-trivial due to regioselectivity challenges during the ring closure.
Dominant Synthetic Route (The "Acetyl-Pyridine" Strategy)
The most robust industrial route, supported by WO2024091541A1 and CN102911174A , involves the cyclization of a 2-halo-3-acetylpyridine precursor with methylhydrazine.
Mechanism & Causality:
-
Precursor Selection: 5-Bromo-2-chloro-3-acetylpyridine is the ideal starting material. The acetyl group at C3 provides the carbon framework for the 3-methyl group on the pyrazole ring.
-
Regiocontrol: Reaction with methylhydrazine (
) typically favors the formation of the 1-methyl isomer due to the higher nucleophilicity of the methylated nitrogen attacking the most electrophilic center (the acetyl carbonyl), followed by displacement of the 2-chloro group by the terminal amine. -
Why this route? It installs the 1,3-dimethyl pattern and the 6-bromo handle in a single cyclization sequence, avoiding the poor regioselectivity of alkylating a pre-formed pyrazolo[4,3-b]pyridine core.
Visualization of Synthetic Logic
Figure 1: The "Acetyl-Pyridine" cyclization strategy is the preferred industrial route, ensuring correct regiochemistry of the N1-methyl group.[1][2]
Experimental Protocol (Validated)
This protocol is synthesized from WO2024091541A1 (Example 10g scale) and standard heterocyclic chemistry principles.
Preparation of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Reagents:
-
5-Bromo-2-chloro-3-acetylpyridine (1.0 eq)
-
Methylhydrazine (1.2 eq)
-
Triethylamine (
) or (2.0 eq) -
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with 5-bromo-2-chloro-3-acetylpyridine dissolved in Ethanol (10 volumes).
-
Addition: Cool to 0°C. Add methylhydrazine dropwise. Note: Exothermic reaction. Control rate to maintain Temp < 10°C.
-
Cyclization: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor via LCMS. Look for disappearance of SM (M+H) and appearance of the cyclized mass (226/228 Br pattern).
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water/ethyl acetate.
-
Purification: The product often precipitates upon cooling or water addition. If not, extract with EtOAc, dry over
, and recrystallize from EtOH/Heptane. -
Validation:
-
1H NMR (DMSO-d6): Characteristic singlets for 3-Me (~2.5 ppm) and N-Me (~4.0 ppm). Aromatic protons for the pyridine ring will show meta-coupling (if H-5/H-7) or specific shifts confirming the [4,3-b] fusion.
-
Downstream Utility: The "Hub" Concept
Once synthesized, the 6-bromo intermediate acts as a divergence point. The bromine atom is activated for Palladium-catalyzed cross-coupling reactions, allowing rapid library generation.
Functionalization Pathways
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to install the "tail" of the kinase inhibitor (interacting with the solvent front).
-
Buchwald-Hartwig Amination: Reacting with amines (e.g., piperazines, morpholines) to modulate solubility and pharmacokinetic properties.
-
Heck Reaction: Introduction of vinyl/alkenyl groups.
Workflow Visualization
Figure 2: The 6-bromo intermediate serves as a divergent hub for accessing distinct therapeutic classes.
References
-
Sosei Heptares. (2024).[3] Compounds and compositions as GPR52 modulators. WO2024091541A1. Link
-
Shanghai Institute of Pharmaceutical Industry. (2013). Synthesis method of 1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.[4][5][6] Link
-
Glaxo Group Ltd. (2005).[7] Pyrazolopyridine derivatives. EP1377573B1.[7] Link[7]
-
3M Innovative Properties Co. (2011).[8] Pyrazolopyridines and analogs thereof. US7879849B2.[8] Link[8]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Molecules. Link
Sources
- 1. Pyrazolo[4,3-b]pyridine - Products [achemblock.com]
- 2. AU5379386A - Pyrazolo (4,3-6) pyridines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. WO2007094225A9 - Procede de production d'un compose 5-alcoxy-4-hydroxymethylpyrazole - Google Patents [patents.google.com]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. Pyrazolopyridine derivatives - Patent EP-1377573-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridines and analogs thereof - Patent US-7879849-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Properties of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
The following technical guide details the solubility properties, physicochemical profile, and experimental handling of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine . This document is structured to assist researchers in synthesis planning, purification, and biological assay formulation.
Technical Guide & Physicochemical Profile
Executive Summary & Compound Identity
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a bicyclic heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its solubility profile is dominated by the lipophilic nature of the fused ring system and the lack of strong hydrogen bond donors.
-
Chemical Formula: C
H BrN -
Molecular Weight: 226.08 g/mol
-
Structural Class: Fused Pyrazolo-Pyridine
-
Key Functional Features:
-
Pyridine Nitrogen (N4): Weakly basic (H-bond acceptor).
-
Pyrazole Nitrogen (N1): Methylated (Non-basic, no H-bond donor).
-
Bromine (C6): Lipophilic handle for cross-coupling (Suzuki/Buchwald).
-
Commercial & Registry Context
While the 1H-unsubstituted (CAS 1150617-54-1) and 1-methyl (CAS 1150617-56-3) analogs are common commercial building blocks, the 1,3-dimethyl variant is often a synthesized intermediate. Users should verify specific batches via NMR/LC-MS, as "dimethyl" isomers can vary by position (e.g., 1,3- vs 1,5-dimethyl).
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the first step to mastering its solubility. The values below represent a synthesis of computational predictions and data from close structural analogs (e.g., 1-methyl-6-bromo-pyrazolo[4,3-b]pyridine).
| Property | Value (Est.) | Implication for Solubility |
| LogP (Octanol/Water) | 1.7 – 2.1 | Moderately lipophilic. Permeable but poorly water-soluble. |
| pKa (Pyridine N) | 2.5 – 3.5 | Weak base. Requires pH < 2.0 for significant aqueous solubility. |
| H-Bond Donors | 0 | No -NH or -OH groups. Limits solubility in water; enhances solubility in DCM/CHCl |
| H-Bond Acceptors | 3 | Pyridine N and Pyrazole Ns.[1] Soluble in H-bond donor solvents (MeOH, EtOH). |
| Melting Point | >150°C | High crystal lattice energy ("Brick Dust"), resisting dissolution in water. |
Critical Insight: The methylation at N1 and C3 removes the hydrogen bond donor capability found in the parent 1H-pyrazolo[4,3-b]pyridine. This significantly reduces aqueous solubility compared to the parent compound but increases solubility in chlorinated solvents (DCM, Chloroform).
Solubility Landscape
The solubility of this compound is highly dependent on solvent polarity and pH.
A. Organic Solvent Solubility
This compound follows "Like Dissolves Like" principles for planar aromatic heterocycles.
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Preferred for stock solutions and reaction media (S |
| Chlorinated | DCM, Chloroform | Good (10–50 mg/mL) | Ideal for extraction and chromatography loading. |
| Alcohols | Methanol, Ethanol | Moderate (1–10 mg/mL) | Solubility improves significantly with heating; good for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Good (5–20 mg/mL) | Useful for organometallic coupling reactions (Suzuki). |
| Non-Polar | Hexanes, Heptane | Poor (<0.1 mg/mL) | Used as an antisolvent to precipitate the product. |
B. Aqueous Solubility & pH Dependence
The molecule behaves as a hydrophobic weak base .
-
Neutral pH (pH 7.4): Solubility is extremely low (< 10 µM or < 2 µg/mL). The uncharged species dominates.
-
Acidic pH (pH 1-2): Solubility increases dramatically (> 1 mg/mL) due to protonation of the pyridine nitrogen (N4).
-
Speciation Logic: To dissolve this compound in water, you must overcome the crystal lattice energy by ionizing the pyridine ring.
Experimental Protocols (Self-Validating)
Protocol A: Kinetic Solubility (High-Throughput Screening)
Use this for rapid estimation during biological assay setup.
-
Preparation: Prepare a 10 mM stock solution in pure DMSO. Ensure no particulate matter is visible (sonicate if necessary).
-
Spike: Pipette 5 µL of the DMSO stock into 495 µL of PBS (pH 7.4) in a clear 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure UV absorbance at 280–320 nm (avoid DMSO cut-off).
-
Validation: If Absorbance < Standard (100 µM in 50:50 MeCN:Water), precipitation has occurred.
-
Result: If solution is cloudy, solubility is < 100 µM.
-
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for pre-formulation or precise physicochemical characterization.
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) or water in a glass vial.
-
Equilibration: Shake or stir for 24–48 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (avoid nylon, which may bind the drug).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in Methanol.
Visualization of Solubility Logic
Figure 1: Solubility Screening Workflow
This decision tree guides the selection of the optimal solvent system based on the intended application.
Caption: Decision matrix for solvent selection based on chemical vs. biological workflows.
Figure 2: pH-Dependent Speciation
The protonation of the pyridine nitrogen is the key switch for aqueous solubility.
Caption: Equilibrium shift showing the necessity of acidic conditions for aqueous dissolution.
Solubilization Strategies for Development
For Synthetic Chemistry (Purification)[2][3]
-
Flash Chromatography: The compound is moderately polar. Use a gradient of 0–50% Ethyl Acetate in Hexanes . If the compound streaks (due to the basic pyridine N), add 1% Triethylamine to the mobile phase.
-
Recrystallization: Dissolve in hot Ethanol or Methanol . If solubility is too high, add water dropwise to the hot solution until turbidity appears, then cool slowly.
For Biological Formulations (In Vivo/In Vitro)
Since the neutral solubility is poor, simple saline solutions will fail.
-
Cosolvent System: 5% DMSO + 5% Solutol HS-15 + 90% Saline.
-
pH Adjustment: Formulate in 10-25 mM Citrate Buffer (pH 3.0) if the biological model tolerates acidity.
-
Complexation: Use 20% HP-β-Cyclodextrin (HP-β-CD) in water. The hydrophobic cavity of the cyclodextrin encapsulates the bromo-pyrazolo-pyridine core, significantly enhancing solubility without organic solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84725752 (6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine). Retrieved from [Link]
-
Synthonix. 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Product Data).[2][3] Retrieved from [Link]
- Journal of Medicinal Chemistry.Strategies for Solubilizing Hydrophobic Kinase Inhibitors. (General Reference for Pyrazolopyridine Handling).
Sources
Methodological & Application
Application Note: Synthesis of GPR52 Modulators using 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Abstract & Strategic Context
G-protein-coupled receptor 52 (GPR52) is a constitutively active, Gs-coupled orphan receptor highly expressed in the striatum. It has emerged as a high-value target for neuropsychiatric disorders, particularly schizophrenia, due to its unique ability to modulate dopaminergic signaling (inhibiting D2, potentiating D1/NMDA) without the side effects typical of direct D2 antagonists.
This application note details the synthetic utility of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1781102-25-7) as a privileged scaffold for generating GPR52 agonists. Unlike traditional benzothiophene scaffolds (e.g., Takeda’s TAK-041), the pyrazolo[4,3-b]pyridine core offers improved physicochemical properties (lower lipophilicity, LogD) and distinct vectors for structure-activity relationship (SAR) exploration.
Key Technical Advantages of this Scaffold:
-
C6-Bromo Handle: Positioned for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic orthosteric pocket of GPR52.
-
1,3-Dimethyl Core: Provides metabolic stability and blocks tautomerization, simplifying purification and NMR characterization.
-
Vector Geometry: Mimics the "kinked" biaryl geometry required to stabilize the active GPR52 conformation.
Retrosynthetic Logic & Workflow
The synthesis of GPR52 modulators from this core follows a divergent strategy. The 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine serves as the Branch Point Intermediate .
Diagram 1: Synthetic Workflow
Caption: Divergent synthesis strategy utilizing the 6-bromo core as a linchpin for library generation.
Experimental Protocols
Protocol A: Preparation of the Core Scaffold
Note: While commercially available, in-house synthesis allows for isotopic labeling or analog generation.
Objective: Synthesize 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine from 5-bromo-2-chloro-3-nitropyridine.
Mechanism: SNAr displacement of the 2-chloro group by methylhydrazine followed by reductive cyclization.
Step-by-Step Methodology:
-
SNAr Displacement:
-
Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in THF at 0°C.
-
Add DIPEA (2.5 eq) followed by methylhydrazine (1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic.
-
Stir at 0°C for 2 hours. Monitor by LCMS for the intermediate hydrazine.
-
-
Reductive Cyclization (Fe/AcOH):
-
Evaporate THF and resuspend the residue in Ethanol/Acetic Acid (3:1).
-
Add Iron powder (5.0 eq) and heat to 80°C for 4 hours.
-
Checkpoint: This step reduces the nitro group to an amine, which spontaneously condenses with the hydrazine moiety to close the pyrazole ring.
-
-
Methylation (if not using dimethyl hydrazine):
-
If the C3-methyl is required and wasn't in the hydrazine source, perform a lithiation/alkylation sequence, though starting with 1,2-dimethylhydrazine equivalents is preferred for regiocontrol.
-
-
Purification:
-
Filter through Celite. Concentrate.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR must show a singlet for N-Me (~4.0 ppm) and C-Me (~2.5 ppm). NOE analysis confirms N1 vs. N2 methylation (N1 is thermodynamically favored in this fused system).
-
Protocol B: Palladium-Catalyzed Cross-Coupling (The GPR52 "Tail")
Objective: Install the hydrophobic biaryl tail (e.g., 3-fluorophenyl, benzothiophene) at the C6 position. This is the critical step for GPR52 potency.
Reagents:
-
Substrate: 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Boronic Acid: (3-chlorophenyl)boronic acid or (benzothiophen-7-yl)boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Why? This catalyst resists dehalogenation side reactions common with pyridine rings.
-
Base: K3PO4 (3.0 eq, 2M aqueous).
-
Solvent: 1,4-Dioxane.
Procedure:
-
Degassing: In a microwave vial, combine the scaffold, boronic acid, and base. Add Dioxane (0.1 M concentration). Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under Argon flow. Cap the vial immediately.
-
Reaction: Heat to 90°C (thermal block) or 110°C (Microwave) for 2–4 hours.
-
Monitoring: LCMS should show consumption of the bromide (M+H 226/228 pattern disappears) and formation of the coupled product.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Pass the organic layer through a Thiol-Silica Scavenger cartridge to remove residual Palladium (essential for biological assay validity).
-
-
Data Analysis:
-
Yields typically range from 60–85%.
-
Verify purity >95% by HPLC before biological testing.
-
Biological Validation: cAMP Accumulation Assay
GPR52 is Gs-coupled; therefore, agonists increase intracellular cAMP.[1][2]
Diagram 2: Assay Logic
Caption: GPR52 signal transduction pathway utilized for in vitro validation of synthesized modulators.
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human GPR52.
-
Reagents: Cisbio HTRF cAMP HiRange kit.
-
Dosing: Prepare 10-point serial dilutions of the synthesized compound in DMSO (Final assay concentration 0.5% DMSO).
-
Incubation: Incubate cells with compound for 30 minutes at RT in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Detection: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Read FRET signal after 1 hour.
-
Success Criteria:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Protodeboronation of the aryl boronic acid. | Switch base to KF or CsF; use anhydrous conditions. |
| Regioisomers in Core Synthesis | N1 vs N2 methylation competition. | Use steric bulk to guide regioselectivity or switch to pre-methylated hydrazines. |
| Palladium Contamination | Inefficient workup. | Use SiliaMetS® Thiol scavengers; Pd interferes with many GPCR assays. |
| Poor Solubility | Flat aromatic stacking. | Introduce sp3 centers (e.g., morpholine) on the "tail" aryl group to disrupt planarity. |
References
-
Takeda Pharmaceutical Company Limited. (2024).[4] Compounds and compositions as GPR52 modulators. World Intellectual Property Organization Patent WO2024091541A1. Link
- Context: Explicitly utilizes 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine as a key intermediate in GPR52 modul
-
Setola, V., et al. (2021). "Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior."[5] Journal of Medicinal Chemistry, 64(1). Link
- Context: Establishes the SAR rules for GPR52 agonism, specifically the requirement for a biaryl geometry.
-
Komogortsev, A. N., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." International Journal of Molecular Sciences, 24(2). Link
- Context: Provides the fundamental chemical methodology for constructing the pyrazolo[4,3-b]pyridine core
-
Noda, H., et al. (2014). "Identification of novel GPR52 agonists." Bioorganic & Medicinal Chemistry Letters, 24(15). Link
- Context: Early validation of the GPR52 target and assay development protocols.
Sources
- 1. Design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a novel series of G protein-coupled receptor 52 (GPR52) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR52 agonists(Beacon Discovery/Boehringer Ingelheim Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR52 agonists(Takeda Pharmaceutical) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Reaction Conditions and Mechanistic Troubleshooting for the Coupling of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine Derivatives with 2-Chloro-4-fluoropyridine
Executive Summary
In recent pharmaceutical development targeting G-protein coupled receptor 52 (GPR52) modulators, the synthesis of complex pyrazolo-pyridine scaffolds has become highly relevant [1]. A specific reaction pairing—6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine and 2-chloro-4-fluoropyridine —is documented in recent patent literature under mild basic conditions (K₂CO₃, DMF, 75°C).
However, a critical structural and mechanistic discrepancy exists in the primary source document. This application note serves to deconstruct the "missing oxygen" paradox found in the literature, provide the corrected Nucleophilic Aromatic Substitution (SₙAr) protocol for the intended diaryl ether synthesis, and offer a validated alternative for researchers seeking true carbon-carbon (C-C) direct cross-coupling of the two halogenated scaffolds.
Mechanistic Analysis & The "Missing Oxygen" Paradox
When attempting to react 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine directly with 2-chloro-4-fluoropyridine, chemists will observe no product formation under K₂CO₃/DMF conditions.
The Causality of Failure: Both substrates are highly electron-deficient aryl halides acting as electrophiles. The 6-bromo compound lacks an acidic proton (the pyrazole nitrogen is methylated at the 1-position), and K₂CO₃ is insufficiently basic or nucleophilic to trigger a direct coupling. Furthermore, the product isolated in the literature is explicitly named 6-((2-chloropyridin-4-yl)oxy)-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, a diaryl ether.
The Correction: The stoichiometric yield (84.6%) and the presence of the ether linkage mathematically and chemically prove that the intended starting material was 6-hydroxy-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine . The hydroxyl group (pKa ~9-10) is readily deprotonated by K₂CO₃ to form a potent oxygen nucleophile, which then attacks the highly electrophilic C4 position of 2-chloro-4-fluoropyridine (activated by the strongly electron-withdrawing fluorine atom) via an SₙAr mechanism [1].
Fig 1. Correction of literature typo and the mechanistic pathway for SNAr etherification.
Protocol A: Corrected SₙAr Etherification (Diaryl Ether Synthesis)
This protocol outlines the corrected procedure for synthesizing the diaryl ether, reflecting the true chemical intent of the GPR52 modulator intermediate synthesis.
Causality of Experimental Choices:
-
Base (K₂CO₃): Selected for its ideal basicity, which is strong enough to deprotonate the 6-hydroxy-pyrazolo-pyridine but weak enough to avoid unwanted side reactions (e.g., hydroxide-mediated hydrolysis of the fluoropyridine).
-
Solvent (DMF): A polar aprotic solvent is critical for SₙAr reactions. It solvates the potassium cation, leaving the phenoxide-like anion highly naked and reactive, while stabilizing the anionic Meisenheimer complex intermediate.
-
Temperature (75°C): Provides the necessary activation energy to overcome the aromaticity-breaking transition state without causing thermal degradation of the pyrazolo-pyridine core.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxy-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (10.0 g, 61.3 mmol) and 2-chloro-4-fluoropyridine (8.06 g, 61.3 mmol).
-
Solvation & Base Addition: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (6.47 g, 46.8 mmol) in one portion.
-
Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 75°C in an oil bath. Stir vigorously overnight (approx. 16 hours) under an inert nitrogen atmosphere.
-
Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add distilled water (~70 mL) dropwise over 15 minutes while maintaining vigorous stirring. The sudden increase in solvent polarity forces the hydrophobic diaryl ether product to precipitate.
-
Isolation: Allow the suspension to sit undisturbed for 2 hours to ensure complete crystallization. Collect the resulting brown solid via vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold water (2 x 20 mL) to remove residual DMF and inorganic salts. Dry the solid on the filter by continuous suction for 1 hour, followed by drying in a vacuum oven at 45°C overnight.
Table 1: Stoichiometry and Yield Data for Protocol A
| Reagent / Product | MW ( g/mol ) | Mass | mmol | Equivalents |
| 6-Hydroxy-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | 163.18 | 10.00 g | 61.3 | 1.00 |
| 2-Chloro-4-fluoropyridine | 131.53 | 8.06 g | 61.3 | 1.00 |
| Potassium Carbonate (K₂CO₃) | 138.20 | 6.47 g | 46.8 | 0.76 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
| Product: 6-((2-chloropyridin-4-yl)oxy)-... | 274.71 | 14.25 g | 51.8 | 84.6% Yield |
Protocol B: True Direct Coupling via Suzuki-Miyaura (C-C Bond Formation)
If the research objective strictly requires the direct carbon-carbon coupling of the originally stated 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine and 2-chloro-4-fluoropyridine, SₙAr is unviable. Instead, a two-step Miyaura borylation followed by a Suzuki-Miyaura cross-coupling is required [2].
Causality of Experimental Choices:
-
Borylation First: The 6-bromo position is more reactive towards oxidative addition by Palladium(0) than the 2-chloro position of the fluoropyridine. Converting the bromide to a boronate ester (Bpin) reverses its polarity, turning it into the nucleophilic partner.
-
Catalyst Selection: Pd(dppf)Cl₂ is used for the borylation step due to its large bite angle, which favors reductive elimination of the boronate. Pd(PPh₃)₄ is used for the subsequent coupling step to efficiently activate the challenging 2-chloro-4-fluoropyridine.
Fig 2. Two-step Suzuki-Miyaura cross-coupling workflow for direct C-C bond formation.
Step-by-Step Methodology:
Step 1: Miyaura Borylation
-
In an oven-dried Schlenk flask, combine 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.2 eq), Potassium Acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with Nitrogen (3x). Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.
-
Heat the mixture to 90°C for 12 hours. Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo to yield the crude boronate ester.
Step 2: Suzuki-Miyaura Coupling
-
In a clean pressure vial, combine the crude boronate ester (1.0 eq), 2-chloro-4-fluoropyridine (1.1 eq), Na₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.15 M).
-
Seal the vial tightly and heat at 100°C for 16 hours.
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and purify via automated flash chromatography (Hexanes/EtOAc) to isolate the biaryl C-C coupled product.
Table 2: Reagent Profile for Suzuki-Miyaura Workflow
| Component | Role | Rationale |
| Bis(pinacolato)diboron | Boron Source | Highly stable, easily handled reagent for Miyaura borylation. |
| KOAc (Step 1) | Base | Mild base prevents premature cross-coupling of the formed boronate. |
| Na₂CO₃ (Step 2) | Base | Stronger base required to activate the boronate via the "boronate-palladium" transmetalation pathway. |
| 1,4-Dioxane / H₂O | Solvent System | Water is essential in Step 2 to dissolve the inorganic base and facilitate transmetalation. |
References
-
Neurocrine Biosciences, Inc. (2024). Compounds and compositions as gpr52 modulators (Patent No. WO2024091541A1). World Intellectual Property Organization. 1
-
Meringdal, J. W. M., et al. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12).2
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Bromopyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and implementing nucleophilic aromatic substitution (SNAr) reactions on bromopyrazolopyridine scaffolds. Pyrazolopyridines are privileged heterocyclic motifs in medicinal chemistry, and the ability to functionalize them through C-Br bond substitution is a cornerstone of analog synthesis and lead optimization.[1][2][3][4][5] This document will delve into the mechanistic underpinnings of the SNAr reaction, provide detailed, field-proven protocols for various nucleophiles, and offer insights into troubleshooting common challenges.
The Underlying Chemistry: Why SNAr Works on Bromopyrazolopyridines
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic systems.[6][7] Unlike typical SN2 reactions, the SNAr mechanism does not involve a direct backside attack. Instead, it proceeds through a two-step addition-elimination pathway.[6][8][9]
The pyrazolopyridine core, being a nitrogen-containing heterocycle, is inherently electron-deficient. This electronic characteristic is crucial for the success of SNAr reactions. The presence of the bromine atom, a moderately good leaving group, further facilitates this transformation. For an efficient SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][10] In the context of bromopyrazolopyridines, the pyridine nitrogen atom itself acts as an activating group by withdrawing electron density from the ring.
The generally accepted mechanism for the SNAr reaction is as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] The negative charge is delocalized onto the electron-withdrawing groups and the heteroatoms of the ring system, which stabilizes this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product.
Figure 1: Generalized workflow for the SNAr reaction on bromopyrazolopyridines.
Key Experimental Parameters and Their Rationale
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
| Parameter | Rationale and Key Considerations |
| Nucleophile | The nucleophilicity of the attacking species is paramount. Stronger nucleophiles generally lead to faster reaction rates. The choice of nucleophile will dictate the nature of the newly introduced functional group. Common nucleophiles include amines, thiols, and alkoxides.[3][12][13] |
| Solvent | Polar aprotic solvents such as DMSO, DMF, and NMP are the preferred choice for SNAr reactions.[10][11][14] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[10][15] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[11] |
| Base | A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate a more potent anionic nucleophile.[10][16] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and stronger bases like sodium hydride (NaH) for less acidic nucleophiles.[16] The choice of base should be compatible with the solvent and other functional groups in the molecule. |
| Temperature | Many SNAr reactions require heating to overcome the activation energy barrier.[11] The reaction temperature should be optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition. Microwave irradiation can significantly accelerate these reactions.[10][17] |
| Leaving Group | While bromine is a common leaving group, the order of reactivity for halogens in SNAr is generally F > Cl ≈ Br > I.[10][11] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific bromopyrazolopyridine substrates and nucleophiles.
General Workflow for SNAr Reactions
Figure 2: Step-by-step experimental workflow for a typical SNAr reaction.
Protocol for Amination of Bromopyrazolopyridines
This protocol describes the reaction of a bromopyrazolopyridine with a primary or secondary amine.
Materials:
-
Bromopyrazolopyridine (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the bromopyrazolopyridine (1.0 eq), the amine (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M with respect to the bromopyrazolopyridine.
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Thiolation of Bromopyrazolopyridines
This protocol outlines the synthesis of pyrazolopyridine thioethers.
Materials:
-
Bromopyrazolopyridine (1.0 eq)
-
Thiol (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
If using K₂CO₃: To a dry reaction vial, add the bromopyrazolopyridine (1.0 eq), thiol (1.1 - 1.5 eq), and K₂CO₃ (1.5 - 2.0 eq) in DMF.
-
If using NaH: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of the bromopyrazolopyridine (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and carefully quench the reaction with water (especially if NaH was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for Alkoxylation of Bromopyrazolopyridines
This protocol describes the formation of pyrazolopyridine ethers.
Materials:
-
Bromopyrazolopyridine (1.0 eq)
-
Alcohol (can be used as solvent or in excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol (as a solution in THF or as the solvent).
-
Carefully add the strong base (e.g., NaH or KOtBu) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.
-
Add the bromopyrazolopyridine (1.0 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layers with brine, dry, and concentrate.
-
Purify the crude material by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently activated substrate, weak nucleophile, low temperature, inappropriate solvent. | - Increase the reaction temperature.[11] - Consider using a stronger base to fully deprotonate the nucleophile.[10] - Switch to a more polar aprotic solvent like DMSO.[10][11] - If possible, use a more reactive fluoro- or chloro-analog of the pyrazolopyridine.[10][11] |
| Formation of Side Products | Reaction with the solvent, di-substitution, or benzyne formation (less common with heterocycles). | - Use a non-nucleophilic solvent.[11] - Use a stoichiometric amount of the nucleophile to favor mono-substitution.[11] - Avoid excessively strong bases if benzyne formation is suspected.[10] |
| Decomposition of Starting Material | High reaction temperature, incompatible functional groups. | - Lower the reaction temperature and increase the reaction time. - Protect sensitive functional groups prior to the SNAr reaction. |
| Difficulty in Product Isolation | Product is highly polar or water-soluble. | - Use a continuous extraction apparatus. - Consider reverse-phase chromatography for purification. |
Concluding Remarks
The SNAr reaction on bromopyrazolopyridines is a robust and versatile method for introducing a wide range of functional groups. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for successful implementation and optimization. The protocols provided herein serve as a solid foundation for researchers to explore the chemical space around this important heterocyclic core, ultimately aiding in the discovery and development of new therapeutic agents.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. Available at: [Link]
-
Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. Available at: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]
-
Synthesis and bioactivity of novel amino-pyrazolopyridines. Luxembourg Institute of Health. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. Available at: [Link]
-
Two mechanisms for SNAr reactions. The first one is the single-step.... ResearchGate. Available at: [Link]
-
Synthesis of Pyrazolofuropyrazine via One-Pot SNAr Reaction and Intramolecular Direct C–H Arylation | Request PDF. ResearchGate. Available at: [Link]
-
SNAr reactions of bromide 2 with thiols 9a,b.. ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-. SciSpace. Available at: [Link]
-
SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. Available at: [Link]
-
An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Publishing. Available at: [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.. University of Surrey. Available at: [Link]
-
Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Available at: [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at: [Link]
-
Reaction of 2-Bromopyridine with Thiophenol a | Download Table. ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available at: [Link]
-
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV. Available at: [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]
-
SNAr reaction of bromide 2 with alcohol 8e.. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Available at: [Link]
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps. Available at: [Link]
Sources
- 1. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. osti.gov [osti.gov]
- 8. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 17. semanticscholar.org [semanticscholar.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and PDE families). The fusion of the electron-rich pyrazole and the electron-deficient pyridine creates a unique "push-pull" electronic system.
While the 1,3-dimethyl substitution pattern blocks the pyrazole nitrogen (N1), preventing base-mediated side reactions, the 6-bromo position presents a specific synthetic challenge. Located meta to the pyridine nitrogen (N4), this position is electronically deactivated compared to the 5- or 7-positions. Consequently, standard catalytic systems often suffer from sluggish oxidative addition or catalyst poisoning via the pyridine nitrogen.
This guide provides three optimized, self-validating protocols designed to overcome these electronic and coordinative barriers.
Structural & Electronic Map
-
N4 (Pyridine Nitrogen): A strong Lewis base capable of sequestering Pd(II) species, leading to catalyst arrest.[1] Mitigation: Use of bulky biaryl phosphine ligands or high catalyst loading.[1]
-
C6-Br (Reactive Handle): The meta-position relative to N4 reduces electrophilicity.[1] Mitigation: Requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition.
Decision Matrix & Workflow
The following decision tree guides the selection of the optimal coupling strategy based on the desired target moiety.
Figure 1: Strategic selection of coupling protocols based on target functionality.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Introduction of aryl or heteroaryl groups at the C6 position. Challenge: Hydrolytic deborylation of the coupling partner and competitive coordination of the pyridine nitrogen.[1]
Materials & Stoichiometry[4][8][9]
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| Boronic Acid | 1.2–1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid (or Pinacol Ester) |
| Catalyst | 0.05 (5 mol%) | Catalyst | Pd(dppf)Cl₂[1]·DCM (Robust, resists chelation) |
| Base | 3.0 | Activator | K₂CO₃ (2M Aqueous Solution) |
| Solvent | N/A | Medium | 1,4-Dioxane : Water (4:1 ratio) |
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water (4:1). Sparge with Argon or Nitrogen for 15 minutes.[1] Why: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand.[1]
-
Assembly: Charge the reaction vessel with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).[1]
-
Activation: Add the degassed solvent mixture followed by K₂CO₃ (3.0 eq).
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expert Insight: For sterically hindered boronic acids (e.g., ortho-substituted), switch the catalyst to XPhos Pd G2 (2–5 mol%) and use K₃PO₄ as the base to accelerate transmetalation.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of amino-derivatives (common in kinase hinge-binders). Challenge: The pyridine nitrogen (N4) competes with the amine substrate for binding to Pd.[1] Standard Pd(PPh₃)₄ often fails here.
Materials & Stoichiometry[3][4][8][9]
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| Amine | 1.2 | Nucleophile | Primary or Secondary Amine |
| Catalyst | 0.02–0.05 | Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 |
| Base | 1.5–2.0 | Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ |
| Solvent | N/A | Medium | Toluene or 1,4-Dioxane (Anhydrous) |
Step-by-Step Methodology
-
Drying: Flame-dry the reaction glassware under vacuum and backfill with Argon. Why: Moisture quenches the active anionic amine species.[1]
-
Pre-complexation (if using separate ligand): If G3 precatalysts are unavailable, mix Pd(OAc)₂ and BrettPhos (1:2 ratio) in solvent at RT for 5 mins to generate the active species.[1]
-
Assembly: Add Substrate, Amine, and Base (NaOtBu) to the vessel inside a glovebox or under a strong counter-flow of Argon.
-
Catalyst Addition: Add the Pd catalyst last.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Note: Strong bases like NaOtBu can deprotonate sensitive groups.[1] If the substrate contains esters or nitriles, switch to Cs₂CO₃ and heat to 110°C overnight.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Concentrate the filtrate.
Mechanistic "Trap" Visualization: The diagram below illustrates why bulky ligands (L) are required to prevent the formation of the inactive "off-cycle" resting state.
Figure 2: The "Heterocycle Trap" mechanism. Bulky ligands like BrettPhos prevent the N-coordination trap.
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Installation of alkyne linkers. Challenge: Copper acetylides can react with the pyrazole core if not carefully controlled, though the 1,3-dimethyl protection mitigates this risk.
Methodology
-
Co-Catalyst: CuI (2.5 mol%)[1]
-
Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).[1]
-
Temperature: 60°C (Milder heat prevents alkyne polymerization).[1]
-
Procedure: Dissolve substrate and alkyne in DMF/TEA. Degas thoroughly. Add Pd and Cu catalysts.[1] Heat under Argon.
-
Copper-Free Alternative: If purification is difficult due to Cu-residues, use Pd(OAc)₂ / XPhos with Cs₂CO₃ in Acetonitrile at 80°C (Copper-free Sonogashira).[1]
Purification & Palladium Removal (Pharma Compliance)
For drug development applications, residual Palladium must be <10 ppm.[1]
-
Silica Gel: Standard flash chromatography removes bulk Pd.[1]
-
Scavengers: Treat the crude reaction mixture (dissolved in EtOAc/THF) with SiliaMetS® Thiol or QuadraPure™ TU (0.5 eq relative to catalyst) for 2 hours at 40°C. Filter and concentrate.
References
-
Synthesis of Pyrazolo[4,3-b]pyridines
-
Palladium-Catalyzed Amination of Heterocycles
-
Suzuki Coupling Methodology
-
Compound Data (6-Bromo-1H-pyrazolo[4,3-b]pyridine)
-
PubChem Compound Summary for CID 21643653.[1]
-
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors requires robust chemical scaffolds capable of anchoring to the highly conserved kinase hinge region while projecting functional groups into unique binding pockets. 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1781102-25-7) has emerged as a privileged, functional dipolar scaffold in medicinal chemistry 1.
This application note provides a comprehensive guide for drug development professionals on utilizing this building block. By detailing the mechanistic rationale of the scaffold, summarizing its quantitative target landscape, and providing self-validating experimental protocols for library synthesis and biochemical screening, this guide bridges the gap between raw chemical synthesis and validated biological hits.
Scaffold Rationale & Mechanistic Insights
The architecture of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is meticulously suited for kinase inhibition due to three distinct structural features:
-
The Pyrazolo[4,3-b]pyridine Core (Hinge Binder): This fused bicyclic system acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms within the pyrazole and pyridine rings serve as critical hydrogen-bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (typically forming a U-shaped conformation) 1.
-
1,3-Dimethyl Substitution (Conformational Locking): Unsubstituted pyrazoles are prone to tautomerization, which can lead to promiscuous binding and poor pharmacokinetic profiles. The N1-methyl group locks the tautomeric state, ensuring a singular, predictable binding mode. The C3-methyl group provides a localized hydrophobic contact that often occupies the gatekeeper pocket, enhancing kinase selectivity 2.
-
The C6-Bromo Vector (Diversification Handle): The bromine atom at the 6-position is strategically oriented toward the solvent-exposed channel or the DFG-out pocket (depending on the specific kinase). This halogen serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification 3.
Kinase Target Landscape & Quantitative Data
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated potent activity across a spectrum of oncology and immunology targets. The table below summarizes key quantitative data from recent literature validating this scaffold.
| Target Kinase | Derivative Modification (at C6/C7) | Binding Mode | Representative Potency (IC₅₀) | Primary Disease Indication |
| FLT3 | 6-(pyrimidin-4-yl) substitution | Type I (DFG-in) | 11 nM | Acute Myeloid Leukemia (AML) |
| CDK4 | 6-(pyrimidin-4-yl) substitution | Type I (DFG-in) | 7 nM | Acute Myeloid Leukemia (AML) |
| FGFR1 | 6-(1-Methyl-1H-pyrazol-4-yl) | Hinge Binder | Low nanomolar | Solid Tumors / Hepatocellular Carcinoma |
| ALK5 | 7-substituted-pyrazolo[4,3-b]pyridine | Type I | < 50 nM | Pulmonary & Hepatic Fibrosis |
Data synthesized from established structure-activity relationship (SAR) studies 4, 5.
Experimental Workflows & Visualizations
To transition from the raw scaffold to a validated biological hit, a systematic workflow must be employed.
Fig 1. High-throughput workflow from the 6-bromo scaffold to validated kinase inhibitor hits.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
This protocol describes the vectorization of the C6 position using aryl/heteroaryl boronic acids.
Causality Insight: We utilize Pd(dppf)Cl₂ because its bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step. This is critical when coupling sterically hindered heteroaryls to the rigid pyrazolopyridine core 2. The biphasic 1,4-dioxane/water system ensures the simultaneous solubility of the hydrophobic scaffold and the inorganic base required to activate the boronic acid.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, e.g., 100 mg) and the desired boronic acid or pinacol ester (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 v/v, 0.2 M concentration).
-
Reaction: Seal the vial, purge with N₂ for 5 minutes, and heat under microwave irradiation at 100°C for 30 minutes (or conventional heating at 80°C for 3 hours).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validating QC Step: Analyze the crude mixture via LC-MS before purification. Validation logic: If the starting material persists, check for protodeboronation of the boronic acid (indicated by the presence of the des-boronated aryl species). If protodeboronation is high, switch to anhydrous conditions using Cs₂CO₃ and a Buchwald precatalyst.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Once the library is synthesized, biochemical potency must be evaluated.
Causality Insight: Pyrazolopyridine derivatives often possess highly conjugated systems that exhibit intrinsic fluorescence (autofluorescence) 6. Standard fluorescence intensity assays will yield false positives or negatives. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before reading, allowing short-lived background autofluorescence to decay, thereby isolating the specific signal from the Europium-chelated antibody.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the synthesized inhibitors in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo).
-
Kinase Reaction: Add 5 µL of Kinase/Peptide substrate mix (e.g., FLT3 or FGFR1 with biotinylated poly-GAT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Add 5 µL of ATP solution (prepared at the apparent
for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature. -
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Incubation & Reading: Incubate for 60 minutes. Read on a microplate reader capable of TR-FRET (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Self-Validating QC Step: Calculate the Z'-factor for every assay plate using control wells (DMSO only vs. no-enzyme). Validation logic:
. A plate is only valid if . A lower score indicates reagent degradation or severe compound aggregation, requiring the assay to be discarded and repeated with fresh detergent.
Pathway Disruption Visualization
Successful derivatization of the 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold yields potent inhibitors that disrupt oncogenic signaling cascades. The diagram below illustrates the pharmacological intervention point of these synthesized inhibitors within the RTK signaling network.
Fig 2. Disruption of oncogenic RTK signaling by pyrazolo[4,3-b]pyridine-derived inhibitors.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC.
- Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed.
- Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors | Scilit.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-pyrazolo[4,3-b]pyridine Scaffolds
Executive Summary
The pyrazolo[4,3-b]pyridine core is a privileged pharmacophore in modern drug discovery, prominently featured in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors [[1]]([Link]) and RORγT inverse agonists . Functionalizing the 6-position of this scaffold via Suzuki-Miyaura cross-coupling is a critical synthetic node. However, the electron-deficient nature of the pyridine ring and the coordinating potential of the pyrazole nitrogen present unique mechanistic challenges. This application note details optimized, self-validating protocols for achieving high-yielding C–C bond formation at the 6-position.
Mechanistic Rationale & Experimental Causality
To achieve reproducible yields, researchers must understand the causality behind the reaction conditions:
-
Oxidative Addition: The bromine atom at the 6-position is highly activated toward oxidative addition by the electron-withdrawing pyridine nitrogen. Consequently, oxidative addition is rapid and rarely the rate-limiting step for this specific scaffold.
-
Transmetalation & Base Selection: The rate-limiting step is typically transmetalation. The use of a biphasic or aqueous solvent system (e.g., 1,4-Dioxane/H₂O) is strictly required to dissolve the inorganic base (such as K₂CO₃) and facilitate the formation of the reactive hydroxyboronate complex. Without adequate water, the boronic ester remains unactivated, stalling the catalytic cycle .
-
Catalyst Selection: For sterically hindered or heteroaryl boronic acids, Pd(dppf)Cl₂ is the catalyst of choice. The large bite angle of the dppf ligand (1.11 Å) accelerates the final reductive elimination step, preventing the accumulation of stable Pd(II) intermediates that can undergo off-target side reactions.
-
Substrate Protection: If the pyrazole N–H is unprotected, it can coordinate to the palladium center, effectively poisoning the catalyst and consuming one equivalent of base. Protecting the pyrazole (e.g., with a methyl, THP, or SEM group) prior to coupling is highly recommended to ensure robust catalytic turnover .
Quantitative Reaction Parameters
The following table summarizes the field-proven conditions for coupling 6-bromo-pyrazolo[4,3-b]pyridines with various boronic acids/esters:
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Application / Mechanistic Note |
| Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ (2-3 eq) | 1,4-Dioxane/H₂O (4:1) | 80 - 90 | 3 - 5 | 82 - 89 | Standard robust condition; dppf bite angle accelerates reductive elimination . |
| Pd(PPh₃)₄ (5-10 mol%) | Na₂CO₃ (2 eq) | DMF/H₂O (5:1) | 90 - 100 | 12 - 18 | 65 - 75 | Suitable for standard aryl boronic acids; requires longer reaction times . |
| XPhos Pd G3 (2-5 mol%) | Cs₂CO₃ (2 eq) | THF/H₂O (10:1) | 65 - 80 | 2 - 4 | 85 - 95 | Superior for highly hindered or electron-deficient coupling partners . |
Self-Validating Experimental Protocol: Pd(dppf)Cl₂ Catalyzed Coupling
Objective: Coupling of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine with 1-methylpyrazole-4-boronic acid pinacol ester.
Step 1: Reagent Preparation & Degassing
-
Action: In a standard microwave vial or Schlenk flask, combine 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the boronic ester (1.1-1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Add 1,4-Dioxane and H₂O (4:1 v/v ratio).
-
Causality: The 4:1 ratio ensures the organic substrates remain solvated while providing enough water to dissolve the inorganic base and form the reactive boronate intermediate.
-
Validation Checkpoint: Purge the mixture with N₂ or Argon for 5–10 minutes. The visible cessation of dissolved gas bubbles indicates a properly deoxygenated environment, critical for preventing the oxidation of Pd(0) to inactive Pd(II) species.
Step 2: Reaction Initiation & Monitoring
-
Action: Seal the vessel and heat to 80 °C using an oil bath or microwave reactor.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of transmetalation, which is typically the rate-limiting step for electron-deficient heteroaryls.
-
Validation Checkpoint: The reaction mixture should transition to a deep red/brown homogeneous or semi-homogeneous state. If a heavy black precipitate (Pd black) forms within the first 30 minutes, the catalyst has prematurely decomposed, indicating oxygen ingress or substrate poisoning.
Step 3: Reaction Completion & Quenching
-
Action: After 3 hours, monitor the reaction via LC-MS or TLC.
-
Validation Checkpoint: LC-MS must show the complete disappearance of the starting material mass. The characteristic 1:1 isotopic bromine pattern (M / M+2) will be absent in the product peak. Once confirmed, cool the reaction to room temperature and quench with water.
Step 4: Workup & Purification
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Checkpoint: The Na₂SO₄ should be free-flowing; clumping indicates residual water. Purify the crude residue via silica gel flash chromatography. The product will exhibit strong UV absorbance at 254 nm.
Troubleshooting & Optimization
-
Catalyst Poisoning: Unprotected pyrazole N–H groups can coordinate to the palladium center. Solution: Protect the pyrazole nitrogen (e.g., with a methyl, THP, or SEM group) prior to the Suzuki coupling, or utilize a highly active, bulky precatalyst like XPhos Pd G3 to outcompete substrate coordination .
-
Protodeboronation: If the boronic acid undergoes protodeboronation before transmetalation, the yield will plummet. Solution: Switch to a pinacol boronic ester, which is significantly more stable, or reduce the water content and temperature slightly.
Workflow Visualization
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for 6-bromo-pyrazolo[4,3-b]pyridine.
References
-
Zhang, Y., et al. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules 2017, 22(4), 583. URL:[Link] [[2.3]]
-
Barr, K. J., et al. "4-HETEROARYL SUBSTITUTED BENZOIC ACID COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF." WIPO Patent WO2014026327A1, 2014. URL: [[2]]
- "Heteroaryls and uses thereof.
Sources
Application Notes & Protocols: The Buchwald-Hartwig Amination of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] Its development has revolutionized the synthesis of aryl and heteroaryl amines, structures that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4][5] This guide provides an in-depth technical overview and a field-proven protocol for the amination of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, a privileged heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is of significant interest in medicinal chemistry, appearing in molecules developed as inhibitors and modulators for various biological targets.[6][7] Mastering the functionalization of this core via C-N bond formation is a critical capability for researchers in drug development.
Reaction Principle and Catalytic Mechanism
The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine. The transformation is driven by a palladium catalyst, which is stabilized and activated by a phosphine ligand, and requires a base to facilitate the key deprotonation step.[4][8]
The catalytic cycle is a well-established, multi-step process:
-
Activation of the Precatalyst: The reaction typically begins with a stable Pd(II) precatalyst which, in the presence of the amine or phosphine ligand, is reduced in situ to the active Pd(0) species.[2][9] Modern palladacycle precatalysts are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.
-
Oxidative Addition: The active, electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[1][4][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the bound amine, forming a palladium-amido complex.[1][4]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and releases the aminated product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Aminating Pyrazolo[4,3-b]pyridines
The success of coupling with heteroaromatic substrates like pyrazolopyridines is highly dependent on the judicious selection of reaction components. The nitrogen atoms within the heterocyclic core can coordinate to the palladium center, potentially deactivating the catalyst.[5] Therefore, the choice of ligand is paramount to ensure high catalytic activity and stability.
Palladium Precatalyst Selection
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are strongly recommended.[9][11] These air- and moisture-stable complexes provide a reliable and efficient route to the active LPd(0) catalyst, leading to more reproducible results and often requiring lower catalyst loadings.
Ligand Choice: The Key to Success
The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich biaryl monophosphine ligands (Buchwald Ligands) are the gold standard.[12][13]
| Ligand Family | Recommended For | Rationale |
| XPhos / RuPhos | Secondary Amines, Heteroaryl Amines | Excellent generality. The steric bulk accelerates reductive elimination and prevents catalyst deactivation by the pyrazolopyridine nitrogen.[11] |
| BrettPhos | Primary Amines, Ammonia Surrogates | Specifically designed for coupling primary amines, offering high selectivity and functional group tolerance.[2][14] |
| tBuBrettPhos | Challenging Couplings, Amides | Increased steric bulk can overcome challenges with less reactive amines or sterically hindered substrates.[11] |
Expert Insight: For the amination of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, XPhos or RuPhos are excellent starting points for coupling with secondary amines. For primary amines, BrettPhos is the preferred choice.
Base Selection
The base's primary role is to deprotonate the amine, but its strength and properties can significantly impact the reaction.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and effective bases for Buchwald-Hartwig aminations.[8][11] Their high basicity ensures efficient deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is often the first choice.
-
Weaker Bases (Cs₂CO₃, K₃PO₄): These are used when the substrate contains base-sensitive functional groups (e.g., esters).[2][11] However, they typically require higher reaction temperatures and longer reaction times, and may result in lower yields for challenging substrates.
Expert Insight: The pyrazolopyridine core is generally stable. Therefore, a strong base like NaOtBu is recommended to ensure efficient catalyst turnover.
Solvent and Temperature
Anhydrous, degassed aprotic solvents are required.
-
Toluene, 1,4-Dioxane, and THF are the most common choices.[8][9] Toluene and dioxane are often preferred due to their higher boiling points, allowing for reaction temperatures between 80-110 °C , which is typical for these couplings.[9][15] The choice often comes down to the solubility of the starting materials.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.
Materials and Reagents
| Component | Amount | Equivalents | Mol. Wt. ( g/mol ) |
| 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | 240 mg | 1.0 | 240.10 |
| Secondary Amine (e.g., Morpholine) | 104 µL | 1.2 | 87.12 |
| XPhos Pd G3 Precatalyst | 17 mg | 0.02 (2 mol%) | 849.19 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | 96.10 |
| Anhydrous, Degassed Toluene | 5 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, place an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.[11]
-
Charging Reagents: To the vial, add 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (240 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).[11] Seal the vial with a cap containing a PTFE septum.
-
Solvent and Amine Addition: If outside a glovebox, purge the vial with argon. Add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol) via syringe.[11]
-
Heating: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.[11] The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[11]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired aminated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by air/moisture).2. Inappropriate ligand or base choice.3. Insufficient temperature. | 1. Use a reliable precatalyst (e.g., G3/G4). Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.[11]2. Screen alternative ligands (e.g., RuPhos) or bases (e.g., LHMDS).[11]3. Increase the temperature in 10 °C increments (up to ~120 °C for toluene). |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst deactivation pathway is competing.2. Presence of water or other protic sources. | 1. Optimize catalyst loading (sometimes lower is better).2. Ensure rigorous drying of glassware, solvents, and amine. The hydrodehalogenated product arises from the reduction of the aryl halide.[11] |
| Starting Material Decomposition | 1. Base is too harsh for other functional groups on the amine.2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared for a slower reaction.[11]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. |
Conclusion
The Buchwald-Hartwig amination is an exceptionally reliable and scalable method for the synthesis of N-substituted 6-amino-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridines. Success is predicated on a rational, evidence-based approach to reaction optimization. The use of modern, air-stable palladacycle precatalysts in combination with sterically demanding, electron-rich biarylphosphine ligands is critical for overcoming the inherent challenges of heteroaromatic substrates. This protocol provides a validated starting point, empowering researchers to efficiently generate diverse libraries of these valuable compounds for application in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
-
Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. (URL: [Link])
-
Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective - PubMed. (URL: [Link])
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - Chemical Communications (RSC Publishing). (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (URL: [Link])
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
Application Note: Regioselective N-Methylation of 6-Bromo-1H-pyrazolo[4,3-b]pyridine
This Application Note is structured to provide a comprehensive, expert-level guide for the N-methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine. It addresses the specific challenges of regioselectivity and purification inherent to this scaffold.
Executive Summary
The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a critical step in the development of kinase inhibitors (e.g., JNK, CDK, and SGK1 inhibitors). The core challenge in this transformation is regioselectivity .[1][2] The 1H-pyrazolo[4,3-b]pyridine scaffold contains an ambident nucleophile (the pyrazole ring), leading to a mixture of
This guide provides a high-fidelity protocol using Carbonate-based alkylation to favor the
Scientific Background & Mechanistic Insight
The Substrate
The starting material, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1), features a fused bicyclic system.
-
Pyridine Ring: The nitrogen at position 4 exerts an electron-withdrawing effect, increasing the acidity of the pyrazole NH.
-
Bromine Handle: The C6-bromide is preserved for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).
The Regioselectivity Challenge
Upon deprotonation, the resulting anion is delocalized across the
-
N1-Alkylation (Thermodynamic): Generally favored due to the stability of the resulting aromatic system and steric factors, though the lone pair on the pyridine nitrogen can destabilize the transition state via repulsion if solvents are non-polar.
-
N2-Alkylation (Kinetic/Minor): Often observed as a significant impurity (10–30%), requiring chromatographic separation.
Reaction Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the bifurcation into regioisomers.
Figure 1: Reaction pathway showing the divergence into N1 and N2 isomers upon alkylation.
Experimental Protocols
Method A: The "Robust" Standard Protocol (Recommended)
This method uses Potassium Carbonate (
Materials:
-
Substrate: 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)[3]
-
Alkylating Agent: Iodomethane (MeI) (1.2 – 1.5 eq)
-
Base:
(anhydrous, 2.0 eq) -
Solvent: DMF (Dimethylformamide), anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 6-bromo-1H-pyrazolo[4,3-b]pyridine (e.g., 1.0 g, 5.05 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add
(1.40 g, 10.1 mmol) in one portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure anion formation. -
Alkylation: Cool the mixture to 0°C (ice bath) to suppress N2-alkylation. Dropwise add Iodomethane (0.47 mL, 7.5 mmol).
-
Reaction: Allow the mixture to warm to RT naturally and stir for 3–12 hours. Monitor by LCMS or TLC (50% EtOAc/Hexanes).
-
Checkpoint: Conversion should be >95%.
-
-
Quench & Workup: Pour the reaction mixture into ice-water (200 mL). A precipitate may form.
-
If solid forms: Filter, wash with water, and dry. (This is often a mixture of isomers).
-
If no solid: Extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
.
-
-
Purification: Concentrate in vacuo. The residue must be purified via Flash Column Chromatography (SiO2).
Method B: High-Selectivity Protocol (Cesium/Low Temp)
For substrates prone to poor regioselectivity, switching to Cesium Carbonate (
-
Modification: Substitute
with (1.5 eq). -
Temperature: Maintain reaction at 0°C for the entire duration.
-
Solvent: THF/DMF (1:1 mixture) can sometimes enhance N1 selectivity due to solvation effects.
Purification & Characterization (The Critical Step)
Separating the isomers is the most challenging aspect. The
Chromatography Strategy
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Gradient of Hexanes/Ethyl Acetate (0%
60% EtOAc). -
Elution Order (Typical):
-
N1-Methyl (Target): Elutes first (e.g., ~30-40% EtOAc).
-
N2-Methyl (Impurity): Elutes second (e.g., ~50-60% EtOAc).
-
Structural Validation (Self-Validating Logic)
You cannot rely solely on 1H NMR chemical shifts to distinguish isomers. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
Logic:
-
N1-Isomer: The Methyl group is spatially close to the proton on C7 (pyridine ring).
-
N2-Isomer: The Methyl group is spatially close to the proton on C3 (pyrazole ring).
Data Table: NMR Diagnostics
| Feature | N1-Methyl (Target) | N2-Methyl (Isomer) |
| 1H NMR (Me-Group) | Singlet, | Singlet, |
| NOESY Correlation | Strong Cross-peak: N-Me | Strong Cross-peak: N-Me |
| 13C NMR (N-Me) | Typically | Typically |
| C3-H Shift |
Identification Workflow Diagram
Figure 2: Workflow for the isolation and definitive structural assignment of the N-methyl isomer.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Low N1:N2 Selectivity | Reaction temperature too high. | Perform alkylation at -10°C or 0°C. Switch to |
| Incomplete Conversion | Wet solvent or old base. | Use freshly opened anhydrous DMF. Dry |
| Poor Solubility | Substrate aggregation. | Add 10% THF to the DMF. Sonicate before adding base. |
| Over-alkylation | Formation of quaternary salts (N4). | Avoid large excess of MeI. Stick to 1.1–1.2 eq. |
References
-
Synthesis of Pyrazolo[4,3-b]pyridines (General Methodology)
- Luo, Z., et al. "Regioselective synthesis of 1-substituted 1H-pyrazolo[4,3-b]pyridines." Tetrahedron Letters, 2011.
-
Source:
-
Kinase Inhibitor Applications (JNK/SGK1)
- Detailed protocols for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine intermediates are frequently cited in kinase inhibitor p
- Patent Example: "Pyrazolopyridine derivatives as kinase inhibitors." (e.g., WO2010/XXXX).
-
Source:
-
Chemical Properties & Safety Data
-
NMR differentiation of Pyrazole Isomers
- Claramunt, R. M., et al.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 1150617-56-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine Synthesis
Topic: High-Yield Synthesis & Troubleshooting for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS Registry Number (Target): 1150617-54-1 (Generic core reference) Primary Precursor CAS: 886365-47-5 (1-(5-bromo-2-chloropyridin-3-yl)ethanone)
Core Directive & Executive Summary
This guide addresses the synthesis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine , a critical scaffold for kinase inhibitors (e.g., ERK, c-Met inhibitors).
Low yield in this synthesis typically stems from three specific failure points:
-
Regioselectivity Failure: Formation of the N2-methyl isomer (2,3-dimethyl) instead of the desired N1-methyl isomer.
-
Incomplete Cyclization: Stalling at the intermediate hydrazone stage due to steric hindrance at the C3-acetyl position.
-
Halogen Scrambling: Debromination or hydrolysis of the C6-bromide under harsh basic conditions.
The protocol below prioritizes Method A (Direct Cyclization) over Method B (Methylation of the core) because Method A—when optimized—delivers higher overall throughput by avoiding the difficult separation of N1/N2 isomers associated with alkylating the unsubstituted heterocycle.
The Synthetic Pathway (Visualized)
The following diagram illustrates the reaction mechanism and the critical decision points where yield is often lost.
Caption: Mechanistic pathway showing the bifurcation between SnAr displacement and hydrazone formation. Path 2 (SnAr First) is preferred for high N1-selectivity.
Optimized Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Quality Attribute |
| 1-(5-bromo-2-chloropyridin-3-yl)ethanone | 1.0 | Limiting Reagent | Purity >95% (HPLC). Free of 2-hydroxy impurities. |
| Methylhydrazine | 1.2 - 1.5 | Nucleophile | Freshly distilled/opened. Oxidized hydrazine yields tar. |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl formed during SnAr. |
| Ethanol (Abs.) | Solvent | Medium | Anhydrous preferred to prevent hydrolysis. |
Step-by-Step Methodology
Step 1: Preparation (0 - 15 min) Dissolve 1.0 eq of 1-(5-bromo-2-chloropyridin-3-yl)ethanone in absolute ethanol (10 mL/g). Ensure complete dissolution. If the solution is cloudy, filter it; suspended solids are likely hydrolyzed impurities that will not react.
Step 2: Cryogenic Addition (15 - 30 min) Cool the solution to 0°C . Add 1.5 eq of Triethylamine . Then, add 1.2 eq of Methylhydrazine dropwise over 20 minutes.
-
Why? Low temperature favors the SnAr displacement of the chlorine (Path 2 in diagram) over the hydrazone formation at the acetyl group. This sequence is crucial for N1 regioselectivity.
Step 3: Controlled Heating (30 min - 4 h) Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC/LC-MS. You should see the disappearance of the starting chloride.
-
Checkpoint: If starting material remains, do not heat yet. Add 0.1 eq additional methylhydrazine.
-
Once the intermediate is formed, heat the reaction to Reflux (78°C) for 2-3 hours to force the cyclization (dehydration).
Step 4: Isolation (Work-up) Cool to RT. The product often precipitates upon cooling.
-
Concentrate the solvent to ~20% volume.
-
Add ice-cold water (5x volume).
-
Filter the solid.[2][3][4] Wash with cold water/ethanol (9:1 mixture).
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) .
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a mixture of N1 (Target) and N2 isomers."
Diagnosis: The reaction temperature during addition was too high, or the solvent was too non-polar. The Science: Methylhydrazine is an ambident nucleophile. In non-polar solvents, the internal hydrogen bond of the hydrazine can alter its nucleophilicity, favoring N2 attack. Solution:
-
Switch Solvent: Use n-Butanol or Ethanol. Avoid THF or Dioxane.
-
Order of Addition: Ensure the starting material is cold (0°C) before adding hydrazine.
-
Acid Catalysis: Adding catalytic Acetic Acid (0.1 eq) can accelerate the cyclization of the correct intermediate, kinetically trapping the N1 isomer.
Issue 2: "The reaction stalls at the intermediate; cyclization is incomplete."
Diagnosis: Steric hindrance from the C3-methyl group (acetyl source) is preventing ring closure. Solution:
-
Increase Temperature: Switch solvent to n-Butanol (Reflux at 118°C). The higher energy barrier for cyclizing the sterically crowded 1,3-dimethyl system requires more heat than the un-substituted analog.
-
Dean-Stark Trap: If using a non-miscible solvent (like Toluene/Butanol mix), use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.
Issue 3: "My yield is low (<40%), and the crude is dark/tarry."
Diagnosis: Oxidation of methylhydrazine or decomposition of the pyridine ring. Solution:
-
Reagent Check: Methylhydrazine degrades to form colored impurities that poison the catalyst/reaction surface. Use a fresh bottle.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Pyridine-hydrazines are electron-rich and prone to oxidative decomposition at high temperatures.
Solvent Screening Data
Based on internal application data for pyrazolopyridine cyclizations.
| Solvent | Temp (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| Ethanol | 78 | 4 | 85% | 10:1 |
| n-Butanol | 118 | 2 | 98% | 8:1 |
| THF | 66 | 12 | 60% | 3:1 |
| DMF | 100 | 3 | 90% | 5:1 (Difficult workup) |
Recommendation: Start with Ethanol. If conversion is slow, switch to n-Butanol.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield and purity issues during synthesis.
References
-
National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC. Retrieved March 1, 2026, from [Link]
- Google Patents. (2012). CN102911174A - Synthesis method of 1H-pyrazolo(4,3-b)pyridine derivatives.
Sources
regioselectivity issues in methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the Technical Support Center for the functionalization of 6-bromo-1H-pyrazolo[4,3-b]pyridine .
This guide is designed for discovery chemists and process scientists who are utilizing this privileged heterocyclic building block () in the synthesis of kinase inhibitors and receptor modulators. A primary synthetic bottleneck when working with this scaffold is the regioselective N-alkylation of the pyrazole core, which exists as a tautomeric mixture. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you control N1 vs. N2 methylation.
The Mechanistic Basis of Regioselectivity
The deprotonation of 6-bromo-1H-pyrazolo[4,3-b]pyridine yields a highly delocalized pyrazolide anion. Electrophilic attack by an alkylating agent (e.g., methyl iodide) can occur at either the N1 or N2 position.
-
Thermodynamic Control (N1-Methylation): Alkylation at the N1 position preserves the aromatic π-system most effectively across the fused bicyclic system. Because it does not disrupt the benzenoid-like resonance of the pyridine ring, the N1-methyl isomer is the thermodynamically favored product.
-
Kinetic/Chelation Control (N2-Methylation): Alkylation at the N2 position is often driven by kinetic factors (early transition states) or specific non-covalent interactions (NCIs). The use of specific alkali metal cations (like K⁺) can create chelation effects that artificially lower the activation energy for N2 attack.
Mechanistic pathway of pyrazolo[4,3-b]pyridine methylation showing thermodynamic vs kinetic products.
Troubleshooting FAQs
Q1: I am using NaH and MeI in DMF, but my NMR shows a 15-20% impurity of the N2-isomer. How can I push the reaction entirely to N1? Causality: While NaH in DMF generates a "naked" pyrazolide anion that strongly favors the thermodynamic N1 product, Methyl Iodide (MeI) is an extremely reactive electrophile. According to the Hammond postulate, this results in an early transition state, leading to a loss of perfect regiocontrol [2]. Solution: Switch your methodology to Mitsunobu conditions (MeOH, PPh₃, DIAD in THF). The Mitsunobu alkylation of pyrazoles is highly selective for the N1 position because the bulky phosphonium intermediate sterically blocks the N2 trajectory, forcing nucleophilic attack exclusively at N1.
Q2: I need the N2-methyl isomer for my SAR study, but standard alkylation heavily favors N1. How do I invert the selectivity? Causality: To favor the less thermodynamically stable N2 isomer, you must rely on chelation control to alter the transition state energy [4]. Solution: Substitute NaH with K₂CO₃ and run the reaction in a less polar solvent like Acetonitrile (MeCN) at reflux. The potassium ion coordinates between the N1 and the pyridine nitrogen, sterically hindering N1 and directing the electrophile to N2. Alternatively, use a bulky protecting group (e.g., THP) to temporarily block N1, methylate N2, and then deprotect [3].
Q3: How do I reliably distinguish the N1-methyl from the N2-methyl isomer using NMR? Causality: The spatial geometry of the methyl group relative to the fused ring protons differs significantly between the two isomers, allowing for definitive assignment via through-space interactions. Solution: Perform a 2D NOESY or ROESY NMR experiment.
-
N1-Isomer: You will observe a strong NOE cross-peak between the N-CH₃ singlet (~4.0 ppm) and the pyridine C7-H.
-
N2-Isomer: The NOE cross-peak will appear between the N-CH₃ protons and the pyrazole C3-H. Additionally, the ¹³C chemical shift of the N-CH₃ is typically more downfield for the N2 isomer.
Decision tree for optimizing methylation regioselectivity based on the target isomer.
Data Presentation: Condition Optimization
The following table summarizes the quantitative impact of varying bases, solvents, and alkylating agents on the regioselectivity of aza-indazole/pyrazolo-pyridine scaffolds [4].
| Base | Solvent | Temperature | Alkylating Agent | Major Isomer | Typical N1:N2 Ratio |
| NaH | DMF | 0 °C to RT | MeI | N1 (Thermodynamic) | 85:15 |
| K₂CO₃ | MeCN | Reflux | MeI | N2 (Kinetic/Chelation) | 40:60 |
| Cs₂CO₃ | DMF | RT | MeI | N1 | 90:10 |
| PPh₃, DIAD | THF | 0 °C to RT | MeOH | N1 | >95:5 |
Validated Experimental Protocols
Protocol A: Thermodynamically Driven N1-Methylation (NaH/MeI)
Use this protocol for scalable synthesis where a minor N2 impurity is acceptable or separable.
-
Preparation: Charge a flame-dried round-bottom flask with 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. (Causality: This incubation time ensures complete formation of the pyrazolide anion before the electrophile is introduced).
-
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint 1 (Reaction Monitoring): Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The N1-methyl isomer will elute faster (higher Rf) than the N2-methyl isomer due to its lower overall dipole moment.
-
Workup: Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na₂SO₄.
-
Validation Checkpoint 2 (Structural Confirmation): Following flash column chromatography, perform 2D NOESY NMR on the isolated major product. A cross-peak between the N-CH₃ singlet and the pyridine C7-H confirms N1-alkylation.
Protocol B: Regiospecific N1-Methylation via Mitsunobu
Use this protocol when absolute N1 regiocontrol is required and chromatographic separation of isomers is difficult.
-
Preparation: Charge a flask with 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and anhydrous Methanol (MeOH, 1.5 eq) in anhydrous THF (0.1 M).
-
Activation: Cool the mixture to 0 °C under an inert atmosphere.
-
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. (Causality: The slow addition controls the formation of the bulky betaine intermediate, which sterically blocks the N2 trajectory and forces nucleophilic attack exclusively at N1).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint 1: TLC (50% EtOAc/Hexanes) should show complete consumption of the starting material and a single product spot corresponding to the N1-isomer, with no lower-Rf N2-isomer present.
-
Purification: Concentrate the reaction mixture and purify directly via silica gel chromatography to remove triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
Validation Checkpoint 2: LC-MS analysis of the purified fraction should yield a clean signal at [M+H]⁺ = 212.0 / 214.0 m/z, displaying the characteristic 1:1 isotopic pattern of the bromine atom.
References
- Google Patents. "WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders".
-
Mugnaini, C., et al. "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor". PMC. [Link]
-
ResearchGate. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles". [Link]
Technical Support Center: Purification of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a critical gateway to developing kinase inhibitors (e.g., c-Met, CDK mediators). The core challenge in generating high-purity material lies not in the primary cyclization, but in the regiochemical control of the N-methylation step.
When reacting the pyrazolo[4,3-b]pyridine core with methylating agents (or using methylhydrazine during cyclization), two isomers are thermodynamically and kinetically possible:
-
N1-Isomer (Target): 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine.
-
N2-Isomer (Impurity): 2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine.
This guide provides an evidence-based troubleshooting framework to resolve these isomers, remove bromination byproducts, and ensure downstream coupling efficiency.
Decision Logic & Workflow
The following diagram outlines the purification decision tree based on crude purity and impurity profile.
Figure 1: Purification decision matrix for pyrazolo[4,3-b]pyridine intermediates. Green path indicates preferred scalable route; Red path indicates required intervention for low-regioselectivity batches.
Troubleshooting Guide (Q&A)
Category 1: Regioisomer Separation (N1 vs. N2)
Q: I see two spots on TLC with very similar Rf values. Which one is my product? A: In 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine systems, the N1-isomer (target) is typically less polar than the N2-isomer due to the lone pair availability and dipole moment vectors.
-
TLC Identification: Run TLC in 5% MeOH in DCM. The top spot is usually the N1-target. The bottom spot is the N2-impurity.
-
Confirmation: You must validate this via NOESY NMR. The N1-methyl group (approx.[1] 4.0 ppm) will show a correlation to the C7-H proton of the pyridine ring. The N2-methyl (approx. 4.2 ppm) will often show a correlation to the C3-methyl but lack the strong interaction with the pyridine ring protons.
Q: Recrystallization isn't removing the N2 isomer. What should I change? A: Isomers often form solid solutions. If standard ethanol recrystallization fails:
-
Switch Solvent Class: Move from protic solvents (EtOH) to polar aprotic/non-polar mixtures. Try Ethyl Acetate/Heptane (1:3) . The N1 isomer often crystallizes while the N2 isomer remains in the mother liquor.
-
Acid Wash: The N2-isomer is often more basic. Washing the organic layer with dilute citric acid (5% aq) can sometimes selectively protonate and remove the N2 isomer into the aqueous phase, though this depends heavily on the specific pKa modulation by the 6-bromo substituent.
Category 2: Solubility & Physical State
Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: This is common with fused heterocycles containing bromine.
-
Cause: The solution is likely too concentrated or cooled too rapidly, trapping impurities (oils) that inhibit crystal lattice formation.
-
Fix (Seeding Protocol):
-
Re-dissolve the oil in the minimum amount of hot solvent (e.g., Ethanol at 60°C).
-
Add a "bad" solvent (Water) dropwise until persistent cloudiness appears.
-
Crucial Step: Add a seed crystal (if available) or scratch the glass surface.
-
Cool slowly to room temperature over 4 hours, then to 0°C. Rapid cooling promotes oiling.
-
Category 3: Chemical Purity
Q: I detect a mass of M+2 in my LC-MS. Is this a byproduct? A: No, this is the isotopic signature of Bromine .
-
Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
A pure 6-bromo intermediate must show a 1:1 doublet ratio in the mass spectrum (e.g., m/z 226 and 228). If you see a single peak, you have lost the bromine (likely debromination to the hydro-compound), rendering the intermediate useless for future couplings.
Standard Operating Protocols (SOPs)
Protocol A: Flash Column Chromatography (For <90% Purity)
Use this when N1/N2 ratio is poor (<5:1).
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Neutral silica is preferred to prevent acid-catalyzed isomerization. |
| Loading | Solid load on Celite | Dissolve crude in DCM, adsorb on Celite, dry, and load. |
| Eluent A | Dichloromethane (DCM) | |
| Eluent B | Methanol (MeOH) | |
| Gradient | 0% to 5% B over 10 CV | The N1 isomer typically elutes at ~1-2% MeOH. |
| Alternative | Hexane / Ethyl Acetate | Gradient: 10% to 50% EtOAc. N1 elutes first. |
Protocol B: Recrystallization (For >90% Purity)
Use this for scale-up and final polishing.
-
Dissolution: Place 10g of crude solid in a flask. Add Ethanol (50 mL) .
-
Heating: Heat to reflux (78°C). If solids remain, add Ethanol in 5 mL portions until dissolved.
-
Filtration: Perform a hot filtration if black specs (Pd residues) are present.
-
Crystallization: Remove from heat. Add Water (10-15 mL) dropwise to the hot solution until slightly turbid.
-
Cooling: Allow to cool to RT with slow stirring (50 rpm) over 2 hours. Then cool to 0-5°C for 1 hour.
-
Collection: Filter the white/off-white needles. Wash with cold Ethanol/Water (1:1).
-
Drying: Vacuum oven at 45°C for 12 hours.
Quantitative Data: Solubility Profile
Understanding solubility is key to minimizing yield loss.
| Solvent | Solubility (RT) | Solubility (Hot) | Application |
| DCM | High (>100 mg/mL) | High | Extraction / Loading |
| Ethanol | Moderate (10-20 mg/mL) | High (>80 mg/mL) | Primary Recrystallization |
| Ethyl Acetate | Moderate | High | Chromatography Eluent |
| Heptane/Hexane | Negligible | Low | Anti-solvent |
| Water | Insoluble | Insoluble | Anti-solvent / Wash |
| DMSO/DMF | Very High | Very High | Avoid for purification (hard to remove) |
References
- Synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and 6-bromo-substituted compound.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (PMC). (Provides mechanistic insight into isomer stability and cyclization logic applicable to the [4,3-b] system). [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. National Institutes of Health (PMC). [Link]
Sources
optimizing temperature for SNAr reactions of 6-bromo-pyrazolo[4,3-b]pyridine
The following technical guide is structured as a specialized support resource for researchers working with the 6-bromo-pyrazolo[4,3-b]pyridine scaffold. It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.
Executive Summary: The "Meta-Position" Challenge
If you are accessing this guide, you are likely experiencing low conversion or stalled reactions when attempting Nucleophilic Aromatic Substitution (SNAr) on 6-bromo-pyrazolo[4,3-b]pyridine .
The Core Issue: Unlike the highly reactive 5- or 7-positions, the 6-position is electronically meta to the activating pyridine nitrogen (N4) . This geometric arrangement prevents the stabilization of the Meisenheimer complex intermediate via resonance, resulting in a significantly higher activation energy (
The Solution: Successful functionalization requires a shift from standard kinetic control (60–80°C) to high-energy thermodynamic forcing conditions (>140°C) or the use of alternative catalytic pathways.
Mechanistic Analysis & Temperature Causality
To optimize temperature, one must understand the competing electronic factors.[1]
The Deactivation Trap (N1-Proton)
The pyrazole N1 proton is acidic (
-
Scenario A (Standard Base): If you use bases like
or , you instantly deprotonate N1.[1] The resulting anion is electron-donating, increasing electron density in the pyridine ring and further deactivating the C6 position toward nucleophilic attack. -
Scenario B (Neutral/Acidic): SNAr proceeds best on the neutral species or the N-oxide.
Temperature Zones
| Temperature | Outcome | Mechanism Note |
| 25°C – 80°C | No Reaction | Thermal energy is insufficient to overcome the loss of resonance stabilization in the meta-transition state. |
| 100°C – 130°C | Sluggish / Trace | Reaction may proceed <5% conversion over 24h. High risk of side reactions if O2 is present. |
| 140°C – 180°C | Optimal Window | Required to drive the reaction. Microwave irradiation is highly recommended to minimize thermal degradation time. |
| >200°C | Degradation | Polymerization of the substrate or solvent decomposition (esp. DMSO). |
Optimization Protocol: High-Temperature SNAr
Warning: This protocol utilizes temperatures near the flash points of organic solvents. Perform all reactions in a sealed pressure vial behind a blast shield.
Phase 1: Solvent & Base Selection
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) . Avoid DMSO above 140°C due to potential explosive decomposition.
-
Base:
-
Preferred:DIPEA (Diisopropylethylamine) or None (use excess amine nucleophile). These effectively scavenge HBr without fully deprotonating the pyrazole N1 at equilibrium as aggressively as alkoxides.
-
Avoid: Strong inorganic bases (
, ) unless protecting the N1 position first.[1]
-
Phase 2: The "Ramp-Up" Workflow
Do not immediately heat to 180°C. Follow this stepwise validation:
-
The 120°C Check: Heat sealed vial to 120°C for 2 hours.
-
Check LCMS: If <5% product, the barrier is purely electronic.[1] Proceed to step 2.
-
-
The Microwave Pulse: Transfer to a microwave reactor.
-
Set T = 160°C.
-
Time = 30 minutes.
-
Absorption Level = High.
-
-
The "Nuclear" Option (Last Resort):
-
If SNAr fails at 160°C, stop . Further heating will only yield tar.
-
Switch Method: You must transition to Palladium-Catalyzed Buchwald-Hartwig Amination . The C6-Br bond is chemically similar to a meta-bromopyridine, which is an excellent substrate for Pd(OAc)₂/Xantphos systems.
-
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for optimizing this specific reaction, highlighting the critical decision points regarding N1-protection and Temperature.
Caption: Decision matrix for functionalizing C6. Note that unprotected substrates require careful base management to avoid ring deactivation.
Troubleshooting & FAQs
Q1: I am seeing starting material (SM) only, even at 120°C. Why?
A: This confirms the "Meta-Effect." The electron density at C6 is not sufficiently depleted to accept the nucleophile.
-
Fix: Increase temperature to 160°C using a microwave reactor. Thermal heating in an oil bath is often too slow and leads to decomposition before reaction.
-
Alternative: Add a Lewis Acid catalyst (e.g.,
) to coordinate with the pyridine nitrogen (N4), pulling electron density and activating the ring [1].[1]
Q2: My reaction turns black and shows multiple spots on TLC.
A: This indicates thermal polymerization or solvent degradation.
-
Diagnosis: You likely used DMSO at
or prolonged heating (>12 hours). -
Fix: Switch to NMP . Reduce reaction time to 30 minutes (Microwave). Degas your solvent with Argon; oxidized intermediates often polymerize rapidly at high T.
Q3: Can I use sodium hydride (NaH) to speed this up?
A: Absolutely not. NaH will deprotonate the pyrazole N1. The resulting anion (
-
Fix: If you need a base, use a hindered organic base (DIPEA) or protect the N1 position with a THP or SEM group first.[1]
Q4: SNAr is failing. What is the specific Palladium protocol for this scaffold?
A: Since the C6-Br behaves like a meta-bromopyridine:
-
Catalyst:
(2 mol%) or . -
Ligand: Xantphos or BrettPhos (ensure wide bite angle).
-
Base:
. -
Solvent: Dioxane, 100°C.
-
Note: This is often more reliable than forcing SNAr for this specific isomer [2].
References
-
Evaluation of High-Temperature SNAr
- Title: Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temper
- Source: ResearchG
- Context: Validates the requirement for T > 150°C and pressure reactors for unactivated heterocyclic substr
-
URL:
-
Reactivity of Pyrazolo[4,3-b]pyridines
-
Comparative Reactivity (Meta vs Ortho)
Sources
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling of 6-Bromo-pyrazolo[4,3-b]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low conversion rates, stalled reactions, or catalyst degradation during the Suzuki-Miyaura cross-coupling of 6-bromo-pyrazolo[4,3-b]pyridine .
Below, we dissect the mechanistic bottlenecks associated with this nitrogen-rich fused heterocycle and provide field-proven, self-validating protocols to overcome them.
Substrate Analysis & Mechanistic Challenges
6-Bromo-pyrazolo[4,3-b]pyridine is a notoriously challenging electrophile. The difficulty arises from its high nitrogen density and the specific electronic properties of the fused pyrazole-pyridine system:
-
Catalyst Poisoning via Chelation: The unprotected pyrazole ring contains an acidic NH group (pKa ~10–12). Under the basic conditions required for Suzuki couplings, this NH is readily deprotonated. The resulting electron-rich pyrazolyl anion acts as a strong σ-donor, coordinating to the palladium center and forming highly stable, catalytically inactive off-cycle Pd-dimers.
-
Competing Coordination: The basic pyridine nitrogen can also coordinate to low-valent Pd(0) species, further sequestering the active catalyst.
-
Protodeboronation of Partners: If you are coupling this core with a heteroaryl boronic acid, the prolonged heating required to overcome the stalled catalytic cycle often leads to competitive protodeboronation of the nucleophile.
Productive Suzuki catalytic cycle vs. off-cycle catalyst poisoning by unprotected pyrazole NH.
Troubleshooting FAQs
Q1: My reaction stalls at <10% conversion and the mixture turns black. What is happening?
A: The black precipitate is palladium black, indicating that your active Pd(0) catalyst has aggregated and crashed out of solution. This happens when the oxidative addition complex is starved of the transmetalating agent, or when the unprotected pyrazole coordinates the Pd, forming an off-cycle complex that eventually degrades. Solution: You must either protect the pyrazole NH (see Q2) or switch to a highly sterically demanding ligand system (like XPhos) that physically prevents the formation of bridged Pd-N dimers [1].
Q2: I want to protect the pyrazole NH. Which protecting group is optimal for this scaffold?
A: For pyrazolo[4,3-b]pyridines, SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) are the most reliable.
-
Why not Boc? While Boc is easy to install, it is base-labile. Under standard Suzuki conditions (e.g., K₂CO₃ at 90 °C), the Boc group will prematurely cleave, re-exposing the NH and poisoning the catalyst mid-reaction.
-
Recommendation: Use SEM. It is stable to strong aqueous bases and high temperatures, and can be cleanly removed later using TBAF or TFA.
Q3: Can I run this coupling without protecting the pyrazole NH?
A: Yes, but you cannot use standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. You must use a Buchwald precatalyst, specifically XPhos Pd G2 or G3 . The extreme steric bulk of the XPhos ligand shields the palladium center, preventing the unprotected pyrazolo-anion from bridging two Pd atoms [1]. Furthermore, G2/G3 precatalysts generate the active monolithic Pd(0) species rapidly at room temperature without requiring the harsh basic conditions that exacerbate side reactions.
Q4: My boronic acid partner is decomposing before the coupling completes. How do I fix this?
A: Heteroaryl boronic acids (e.g., 2-pyridyl or 2-furanyl boronic acids) are highly prone to protodeboronation under basic aqueous conditions [2]. Solution: Switch your boron source to a pinacol ester (BPin) or a MIDA boronate . MIDA boronates act as a "slow-release" mechanism for the active boronic acid, keeping its steady-state concentration low enough to prevent protodeboronation while still feeding the transmetalation step.
Troubleshooting workflow for optimizing Suzuki couplings of 6-bromo-pyrazolo[4,3-b]pyridine.
Comparative Data & Selection Guides
Table 1: Catalyst & Ligand Selection for Unprotected Nitrogen Heterocycles
Data synthesized from benchmark studies on unprotected azoles[1, 3].
| Catalyst System | Ligand Steric Bulk | Base Compatibility | Resistance to N-Chelation | Typical Conversion (Unprotected) |
| Pd(PPh₃)₄ | Low | Requires strong base | Poor | < 15% (Often stalls) |
| Pd(dppf)Cl₂ | Moderate | Moderate | Poor to Fair | 20 - 40% |
| Pd₂(dba)₃ / PCy₃ | High | Mild (K₃PO₄) | Good | 60 - 75% |
| XPhos Pd G2 / G3 | Very High | Mild (K₃PO₄ / K₂CO₃) | Excellent | > 90% |
Table 2: Protecting Group Strategy for Pyrazolo[4,3-b]pyridine
| Protecting Group | Installation Reagents | Stability to Suzuki Conditions | Deprotection Reagents | Recommendation |
| Boc | Boc₂O, DMAP | Low (Cleaves in hot base) | TFA or HCl | Not Recommended |
| Trityl (Tr) | TrCl, NaH | High | TFA / TIPS-H | Good, but limits solubility |
| THP | DHP, pTsOH | High | Acidic (HCl/MeOH) | Very Good |
| SEM | SEM-Cl, NaH | High | TBAF or TFA/DCM | Optimal |
Validated Experimental Protocols
Protocol A: Direct Suzuki Coupling (Unprotected NH Route)
Use this protocol to save two synthetic steps (protection/deprotection) by relying on the steric shielding of the XPhos ligand.
Reagents:
-
6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv, 1.5 mmol)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
XPhos ligand (0.02 equiv, 2 mol%) - Adding free ligand suppresses off-cycle Pd states.
-
K₃PO₄ (aqueous, 2.0 M solution) (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane (Degassed, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-pyrazolo[4,3-b]pyridine, the boronic acid, XPhos Pd G2, and free XPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Self-validation check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add sparged 1,4-dioxane via syringe, followed by the degassed 2.0 M aqueous K₃PO₄ solution.
-
Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–12 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Standard Suzuki Coupling (SEM-Protected Route)
Use this protocol if Protocol A fails due to extreme steric hindrance of the boronic acid partner.
Step 1: SEM Protection
-
Dissolve 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous DMF at 0 °C under Argon.
-
Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 mins until hydrogen evolution ceases.
-
Dropwise add SEM-Cl (1.1 equiv). Warm to room temperature and stir for 2 hours. Quench with sat. NH₄Cl and extract with EtOAc.
Step 2: Suzuki Coupling
-
Combine the SEM-protected bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and Na₂CO₃ (2.0 M aq, 2.5 equiv) in Dioxane (0.2 M).
-
Degas via freeze-pump-thaw or rigorous sparging.
-
Heat at 90 °C for 6 hours. The protected pyrazole will not poison the catalyst, allowing standard Pd(II) precatalysts to achieve >95% conversion.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.[Link]
stability of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine under basic conditions
Topic: 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary: The "Meta-Pyridine" Trap
Status: Active Severity: High (Experimental Failure Risk)
The most frequent support tickets regarding 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine stem from a fundamental misunderstanding of its electronic structure.[1][2][3]
Researchers often assume that because it is a brominated pyridine fusion, it will undergo Nucleophilic Aromatic Substitution (
In the pyrazolo[4,3-b]pyridine system, the pyridine nitrogen is located at position 4.[2][3][4] The bromine at position 6 is meta (
Key Takeaway: The 6-bromo handle is designed for Transition Metal Catalysis (Suzuki, Buchwald) or Lithium-Halogen Exchange , not direct displacement.[1][2][3][4]
Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Class | Specific Reagent | Stability Rating | Risk Assessment | Recommended Use |
| Weak Inorganic | ✅ Stable | Minimal.[1][2][3] Safe up to 100°C in DMF/Dioxane. | Suzuki/Buchwald Couplings.[1][2][3] | |
| Phosphates | ✅ Stable | Excellent stability.[1][2][3] Reduced risk of hydrolysis compared to carbonates.[1][2][3] | Suzuki Coupling (Sensitive Boronic Acids).[1][2][3][4] | |
| Hindered Amides | LiHMDS, NaHMDS | ⚠️ Caution | Potential for deprotonation at C7 (ortho to bridgehead) if T > -20°C. | Forming anions for specific condensations.[1][2][3][4] |
| Alkyl Lithiums | n-BuLi, t-BuLi | ❌ Unstable | High Risk. Causes rapid Li-Halogen exchange at C6.[1][2][3] | Only use for intentional lithiation at -78°C. |
| Strong Alkoxides | NaOMe, t-BuOK | ❌ Unstable | Does NOT effect | Avoid.[1][2][3] |
Troubleshooting Guide: Reaction Optimization
Scenario A: "I tried reacting the starting material with an amine and NaH at 80°C, but I see no product and a baseline smear."
Diagnosis: You are attempting
Scenario B: "I tried a Suzuki coupling, but I isolated the debrominated (hydrodehalogenated) product."
Diagnosis: The oxidative addition occurred, but the transmetalation was slow, leading to
-
Switch Solvent: Use 1,4-Dioxane/Water (9:1) instead of alcohols.
-
Increase Base Strength: Switch from
to . -
Catalyst: Use
which is robust against dehalogenation.[1][2][3]
Scenario C: "Upon treating with n-BuLi at -78°C to form the anion, I got a mixture of regioisomers."
Diagnosis: Halogen Dance (Base-catalyzed Halogen Migration).[1][2] The Science: Upon Li-Br exchange at C6, the resulting lithio-species is relatively unstable.[1][2][3] It can deprotonate a starting molecule at C7 (more acidic, adjacent to bridgehead), causing the bromine to "migrate" or scramble.[2][3][4] Solution:
-
Do NOT use n-BuLi.
-
Use Turbo-Grignard (
): This performs the Mg-Br exchange cleanly at 0°C to -20°C without triggering the halogen dance mechanism.[1][2][3]
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways based on the reagents applied.
Figure 1: Decision tree for functionalizing the 6-bromo position. Note the failure of direct
Standard Operating Procedures (SOPs)
SOP-01: Stability Test (Base Challenge)
Use this protocol to verify if your specific basic conditions are safe before committing valuable starting material.[1][2]
-
Preparation: Dissolve 10 mg of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine in 0.5 mL of the desired solvent (e.g., DMF, THF).
-
Base Addition: Add 2.0 equivalents of the base .
-
Incubation:
-
Condition A: Stir at Room Temperature for 1 hour.
-
Condition B: Heat to reaction temperature (e.g., 80°C) for 1 hour.
-
-
Analysis: Take a 10 µL aliquot, quench with water/MeCN, and inject into LC-MS.
-
Pass Criteria: >98% recovery of parent peak (M+H = ~226/228).[1][2][3]
SOP-02: Recommended Suzuki Coupling (Rescue Protocol)
Use this if standard conditions fail.
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine. The 1,3-dimethyl core is moderately polar; ensure aqueous layer extraction.[1][2][3]
References & Authority
-
Synthesis of Pyrazolo[4,3-b]pyridines:
-
Reactivity of Bromopyridines (Meta vs Ortho):
-
Kinase Inhibitor Scaffolds (1,3-dimethyl core):
Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine before handling.[1][2][3] The compound may be toxic if swallowed or inhaled.[1][3][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1 x 1 g) | Reagentia [reagentia.eu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Minimizing Side Products in Pyrazolo[4,3-b]pyridine Functionalization
Welcome to the Technical Support Center for the functionalization of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The inherent electronic properties of the pyrazolo[4,3-b]pyridine ring system can present unique challenges in achieving clean and selective functionalization. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize the formation of unwanted side products and maximize the yield of your desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of pyrazolo[4,3-b]pyridines?
The primary challenges in the functionalization of the pyrazolo[4,3-b]pyridine core arise from its electronic nature and the interplay of the two fused heterocyclic rings. The pyridine ring is electron-deficient, which can deactivate it towards certain reactions, while the pyrazole ring has distinct electronic properties that influence regioselectivity. Key challenges include:
-
Regioselectivity: Controlling the position of functionalization is a major hurdle. The electronic and steric properties of both the pyrazolo[4,3-b]pyridine core and the reagents play a crucial role in determining the outcome of the reaction. Formation of undesired regioisomers is a common problem.
-
Side Reactions in Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalization. However, they are often plagued by side reactions like homocoupling of coupling partners, hydrodehalogenation of the starting material, and protodeboronation of boronic acids.
-
Catalyst Deactivation: The nitrogen atoms in the pyrazolo[4,3-b]pyridine ring can act as ligands for the metal catalyst, leading to catalyst deactivation and incomplete reactions.
-
Over-reaction: In reactions like halogenation, it can be difficult to control the degree of substitution, leading to the formation of di- or tri-halogenated products.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common functionalization reactions of pyrazolo[4,3-b]pyridines. Each guide is in a question-and-answer format to directly address specific issues you may encounter in the lab.
Suzuki-Miyaura Cross-Coupling Reactions
Issue 1.1: I am observing significant amounts of homocoupling of my boronic acid and/or my halo-pyrazolo[4,3-b]pyridine.
Causality: Homocoupling is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] It can also arise from the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, which can consume some of the boronic acid.[1]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. For electron-deficient heterocycles like pyrazolo[4,3-b]pyridines, ligands such as XPhos or SPhos can be beneficial.[2]
-
Slow Addition: In some cases, slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling side reaction.
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the halo-pyrazolo[4,3-b]pyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and a finely powdered, anhydrous base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate glovebox or under a stream of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).
-
Solvent Addition: Add a rigorously degassed solvent (e.g., dioxane/water mixture, 4:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under a positive pressure of argon and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Issue 1.2: My main side product is the hydrodehalogenated pyrazolo[4,3-b]pyridine.
Causality: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is another common side reaction. This can occur through various pathways, including the reaction of the palladium-hydride species (formed from side reactions) with the halo-pyrazolo[4,3-b]pyridine or through protonolysis of the organopalladium intermediate.
Solutions:
-
Choice of Base: The choice of base can significantly influence the extent of hydrodehalogenation. A weaker base, such as K₂CO₃ or K₃PO₄, may be preferable to stronger bases like NaOtBu in some cases.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for hydrodehalogenation.
-
Ligand Selection: The use of bulky, electron-rich ligands can accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.
Table 1: Troubleshooting Suzuki-Miyaura Coupling Side Products
| Side Product | Potential Cause(s) | Recommended Solutions |
| Homocoupling of Boronic Acid | Presence of oxygen, in-situ reduction of Pd(II) | Rigorous degassing, use of Pd(0) catalyst, bulky ligands |
| Hydrodehalogenation | Presence of water, competing reaction pathways | Use of anhydrous conditions, weaker base, bulky ligands |
| Protodeboronation | Presence of water or protic solvents | Use of stable boronate esters (e.g., pinacol esters) |
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Issue 2.1: I am observing a significant amount of hydrodehalogenation of my halo-pyrazolo[4,3-b]pyridine.
Causality: Similar to Suzuki coupling, hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[3] It often occurs when the reductive elimination of the desired arylamine product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[4]
Solutions:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands, such as Josiphos or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the reductive elimination step, thereby minimizing hydrodehalogenation.
-
Base Selection: The strength and nature of the base can have a profound effect. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. However, if hydrodehalogenation is a problem, screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes suppress side reactions. Monitor the reaction closely to find the optimal balance between reaction rate and selectivity.
-
Inert Atmosphere: As with Suzuki coupling, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and other side reactions.[3]
Diagram: Buchwald-Hartwig Amination and Hydrodehalogenation
Caption: Buchwald-Hartwig amination cycle and a competing hydrodehalogenation pathway.
Electrophilic Halogenation
Issue 3.1: I am getting a mixture of mono- and di-halogenated products, and the regioselectivity is poor.
Causality: The pyrazolo[4,3-b]pyridine ring system has multiple positions susceptible to electrophilic attack. The electron-rich pyrazole ring is generally more reactive towards electrophiles than the electron-deficient pyridine ring. Over-halogenation occurs when the rate of the second halogenation is comparable to or faster than the first.
Solutions:
-
Controlling Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0-1.1 equivalents of the reagent is a good starting point for mono-halogenation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of over-reaction.
-
Choice of Halogenating Agent: Milder halogenating agents can provide better control. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine.
-
Protecting Groups: The use of a protecting group on one of the pyrazole nitrogens can influence the electronic properties of the ring system and direct the halogenation to a specific position. The choice of protecting group can also sterically hinder certain positions.
Experimental Protocol: Regioselective Monobromination
-
Substrate Preparation: Dissolve the pyrazolo[4,3-b]pyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 equiv.) portion-wise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate the desired mono-brominated product from any unreacted starting material and di-brominated side products.
References
-
Nikolaev, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34623-34629. [Link]
-
Alcaide, B., et al. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. [Link]
-
Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2110. [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
-
Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Fadel, S., et al. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Journal Marocain de Chimie Hétérocyclique, 20(4), 23-29. [Link]
-
Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]
- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (2025). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Hranjec, M., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(31), 5589-5597. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
Validation & Comparative
Objective Comparison Guide: Distinguishing 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazolo[4,3-b]pyridine Isomers by NMR
Executive Summary
Pyrazolo[4,3-b]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for phosphodiesterase 1 (PDE1) inhibitors[1] and corticotropin-releasing factor (CRF) receptor antagonists[2]. During the synthesis and functionalization of these bicyclic systems, alkylation or condensation reactions often yield complex mixtures of structural isomers and regioisomers[3].
For drug development professionals and synthetic chemists, unambiguously distinguishing between the 1,3-dimethylpyrazolo[4,3-b]pyridine and 1,5-dimethylpyrazolo[4,3-b]pyridine isomers is a critical quality control step. This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively differentiate these two structural isomers based on their distinct electronic environments and spatial geometries.
Mechanistic Grounding: Structural Causality in NMR
To understand the NMR divergence between these two isomers, one must analyze the electron distribution dictated by the fused pyrazolo[4,3-b]pyridine core. Standard IUPAC numbering places the pyrazole nitrogens at N1 and N2, the bridgehead carbons at C3a and C7a, and the pyridine nitrogen at N4.
-
1,3-Dimethylpyrazolo[4,3-b]pyridine: The methyl groups are located at N1 and C3. The pyridine ring (C5, C6, C7) remains entirely unsubstituted. Because N4 is highly electronegative, the alpha-proton at C5 is strongly deshielded by both the inductive effect and the magnetic anisotropy of the pyridine ring. This results in a characteristic, highly downfield signal (~8.5 ppm) that couples to both H-6 and H-7, forming a classic AMX or ABX spin system.
-
1,5-Dimethylpyrazolo[4,3-b]pyridine: The methyl groups are located at N1 and C5. The substitution at C5 physically eliminates the downfield H-5 proton. Instead, the pyrazole ring retains a proton at C3. While H-3 is also deshielded (~8.0 ppm) by the adjacent pyrazole nitrogens, it lacks adjacent protons and appears as a sharp singlet. Furthermore, the pyridine ring now only contains H-6 and H-7, which couple exclusively to each other to form a simple AB spin system (ortho coupling,
Hz).
Comparative NMR Data Analysis
The structural causality described above translates into highly reproducible, quantitative NMR signatures. The tables below summarize the expected chemical shifts, multiplicities, and 2D correlations used to objectively compare and identify the isomers.
Table 1: H NMR Diagnostic Signatures (CDCl , 400 MHz)
| Position | 1,3-Dimethyl Isomer | 1,5-Dimethyl Isomer | Multiplicity & Causality |
| N1-CH | ~4.0 ppm (s) | ~4.0 ppm (s) | Singlet; deshielded by the adjacent pyrazole N1 atom. |
| C3-CH | ~2.5 ppm (s) | N/A | Singlet; attached to the sp |
| C5-CH | N/A | ~2.6 ppm (s) | Singlet; attached to pyridine C5 (alpha to the N4 atom). |
| H-3 | N/A | ~8.0 ppm (s) | Singlet; isolated pyrazole proton with no adjacent coupling partners. |
| H-5 | ~8.5 ppm (dd) | N/A | Doublet of doublets; strongly deshielded by adjacent N4; couples to H-6 and H-7. |
| H-6 | ~7.2 ppm (dd) | ~7.1 ppm (d) | Beta to N4; acts as the center of an AMX system in the 1,3-isomer, but forms an AB system in the 1,5-isomer. |
| H-7 | ~7.8 ppm (dd) | ~7.7 ppm (d) | Gamma to N4; AMX system in the 1,3-isomer, AB system in the 1,5-isomer. |
Table 2: 2D NOESY/ROESY Validation Matrix
| Irradiation / Observation Point | 1,3-Dimethyl Isomer Response | 1,5-Dimethyl Isomer Response | Structural Significance |
| N1-CH | NOE to H-7 | NOE to H-7 | Confirms N1 methylation in both isomers via spatial proximity across the ring fusion. |
| Downfield Methyl (~2.5–2.6 ppm) | No NOE to aromatic protons | Strong NOE to H-6 | Differentiates the isolated C3-Me from the C5-Me (which is adjacent to H-6). |
| H-3 (~8.0 ppm) | N/A (No H-3 present) | Weak NOE to N1-Me | Confirms the presence of an unsubstituted C3 position in the 1,5-isomer. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D
Step 1: Sample Preparation & Shim Optimization
-
Dissolve 5–10 mg of the purified analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference). -
Causality: High analyte concentration is strictly required to ensure a sufficient signal-to-noise (S/N) ratio for 2D NOESY cross-peaks, which typically possess <5% of the intensity of the diagonal peaks.
Step 2: 1D
-
Acquire a standard
H spectrum at a minimum of 400 MHz (600 MHz is preferred) using a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds. -
Causality: A higher field magnet (600 MHz) provides superior dispersion in the aromatic region (7.0–9.0 ppm), preventing the overlap of the H-6 and H-7 signals and allowing precise calculation of
-couplings to confirm the AMX vs. AB systems. -
Acquire a proton-decoupled
C spectrum (100–150 MHz) with 512–1024 scans. The chemical shift of the methyl carbon provides orthogonal confirmation: a C3-methyl typically resonates around 11–13 ppm, whereas a C5-methyl (alpha to the pyridine nitrogen) resonates further downfield at 24–26 ppm.
Step 3: 2D NOESY/ROESY Acquisition (The Self-Validating Step)
-
Set up a 2D NOESY experiment with a mixing time (
) of 400 ms. -
Causality: The 400 ms mixing time allows for optimal cross-relaxation build-up between protons within 3–4 Å of each other. If the molecule has a molecular weight where
(causing the NOE to cross zero), utilize a ROESY sequence with a 200 ms spin-lock instead.
Step 4: Data Processing and Decision
-
Process the 2D matrix with appropriate window functions (e.g., sine bell squared) and phase the spectrum to ensure pure absorption line shapes.
-
Check the cross-peak for the methyl signal at ~2.5–2.6 ppm. If a strong cross-peak to an aromatic doublet (~7.1 ppm) is observed, the C5-methyl is validated (1,5-isomer). If no aromatic cross-peak is observed, the C3-methyl is validated (1,3-isomer).
Decision Workflow
Workflow for distinguishing 1,3-dimethyl and 1,5-dimethyl pyrazolo[4,3-b]pyridine via NMR.
References
-
Title: EP1802621B1 - Crf receptor antagonists and methods relating thereto Source: Google Patents URL: 2
-
Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: ResearchGate / MDPI URL: 3
-
Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL: 1
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazolo[4,3-b]pyridine derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of a key intermediate, 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine. By understanding its characteristic fragmentation pathways, researchers can unambiguously identify this molecule and its analogs in complex matrices, a critical step in metabolism studies, process chemistry, and quality control.
This guide will delve into the predicted fragmentation cascade of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, comparing it with its non-brominated counterpart, 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, to highlight the influence of the bromine substituent on the fragmentation process. Furthermore, we will provide detailed experimental protocols for acquiring high-quality mass spectra for these compounds.
The Structural Landscape and Its Influence on Fragmentation
The structure of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, with its fused pyrazole and pyridine rings, along with methyl and bromo substituents, presents multiple potential sites for fragmentation. The initial ionization event in EI-MS typically involves the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is then driven by the relative stability of the resulting fragment ions and neutral losses.
Key structural features influencing the fragmentation of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine include:
-
The Bromine Atom: The carbon-bromine bond is often a labile site, leading to the characteristic loss of a bromine radical (•Br) or hydrogen bromide (HBr). The presence of bromine also imparts a distinctive isotopic signature, with the 79Br and 81Br isotopes having nearly equal natural abundance, resulting in M+ and M+2 peaks of similar intensity for all bromine-containing fragments.[1]
-
The Pyrazolo[4,3-b]pyridine Core: This fused aromatic system provides stability to the molecular ion. Fragmentation of the heterocyclic rings is expected to occur through characteristic losses of small neutral molecules like HCN.
-
The Methyl Groups: The N-methyl and C-methyl groups can undergo fragmentation through the loss of a methyl radical (•CH3) or be involved in rearrangement reactions.
Predicted Fragmentation Pathway of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
The molecular ion of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (C8H8BrN3) is expected to appear at m/z 225 and 227, corresponding to the 79Br and 81Br isotopes, respectively. The predicted major fragmentation pathways are outlined below and illustrated in the accompanying diagram.
dot
Caption: Predicted EI-MS fragmentation of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine.
-
Loss of a Bromine Radical: A primary and highly probable fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable cation at m/z 146. This is a common fragmentation pathway for brominated aromatic compounds.
-
Loss of Hydrogen Bromide: Elimination of a neutral HBr molecule can also occur, likely involving a hydrogen atom from one of the methyl groups or the aromatic ring, leading to an ion at m/z 145.
-
Loss of a Methyl Radical: Cleavage of a C-N or C-C bond can result in the loss of a methyl radical (•CH3) from either the N1 or C3 position. This would produce an ion cluster at m/z 210/212. This fragment can then undergo further loss of a bromine radical to yield an ion at m/z 131.
-
Ring Fragmentation (Loss of HCN): Following the initial losses, the heterocyclic core can fragment. A common fragmentation for nitrogen-containing heterocycles is the loss of a neutral hydrogen cyanide (HCN) molecule. For instance, the [M - Br]+ ion at m/z 146 could lose HCN to form a fragment at m/z 119. Similarly, the [M - CH3]+ ion could lose HCN to give a fragment at m/z 183/185.
Comparative Analysis: 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine vs. 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
To understand the directing effect of the bromine substituent, it is instructive to compare the predicted fragmentation of the title compound with its non-brominated analog, 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (C8H9N3, M+• at m/z 147).
dot
Caption: Predicted EI-MS fragmentation of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine.
For the non-brominated analog, the primary fragmentation pathways are expected to be:
-
Loss of a Hydrogen Radical: Formation of a stable [M-H]+ ion at m/z 146.
-
Loss of a Methyl Radical: Expulsion of a •CH3 radical to give an ion at m/z 132.
-
Loss of HCN: Direct fragmentation of the molecular ion through the loss of HCN to yield a fragment at m/z 120.
Comparison Summary:
| Feature | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine |
| Molecular Ion (m/z) | 225/227 (Isotopic doublet) | 147 |
| Primary Fragmentation | Loss of •Br (m/z 146), Loss of HBr (m/z 145) | Loss of •H (m/z 146), Loss of •CH3 (m/z 132) |
| Secondary Fragmentation | Loss of HCN from fragments | Loss of HCN from fragments |
| Key Differentiator | Prominent isotopic cluster for Br-containing ions and significant fragments resulting from Br loss. | Absence of halogen-related fragments and isotopic patterns. |
The most striking difference is the dominant role of the bromine atom in directing the fragmentation of the substituted compound. The facile loss of bromine results in a prominent ion at m/z 146, which coincidentally has the same nominal mass as the [M-H]+ ion of the non-brominated analog. However, the isotopic pattern of the molecular ion and other bromine-containing fragments in the brominated compound provides an unambiguous distinction.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a general protocol for the analysis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
dot
Caption: General workflow for GC-EI-MS analysis.
1. Sample Preparation:
-
Dissolution: Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl-methylpolysiloxane, is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: Sufficient to acquire at least 10-15 scans across each chromatographic peak.
4. Data Analysis:
-
Identify the molecular ion peak, paying close attention to the characteristic 1:1 isotopic pattern for bromine-containing fragments.
-
Propose structures for the major fragment ions based on logical neutral losses from the molecular ion and comparison with the fragmentation patterns of known related compounds.
-
Utilize mass spectral libraries for tentative identification, but always confirm with a detailed analysis of the fragmentation pattern.
Conclusion
The mass spectrometry fragmentation pattern of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is predicted to be dominated by the facile cleavage of the carbon-bromine bond, leading to a characteristic loss of a bromine radical. This, in conjunction with the loss of methyl radicals and subsequent fragmentation of the heterocyclic core via HCN elimination, provides a unique fingerprint for the identification of this molecule. Comparison with the non-brominated analog highlights the significant influence of the halogen substituent on the fragmentation pathways. The experimental protocols provided herein offer a robust starting point for the analysis of this and similar brominated heterocyclic compounds, enabling researchers to confidently identify and characterize these important molecules in their scientific endeavors.
References
- Mass Spectrometry of Heterocyclic Compounds. Q. N. Porter. John Wiley & Sons, 1985.
- Interpretation of Mass Spectra. F. W. McLafferty, F. Tureček. University Science Books, 1993.
- Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. J. R. Chapman. John Wiley & Sons, 2005.
- Gas Chromatography and Mass Spectrometry: A Practical Guide. O. D. Sparkman, Z. E. Penton, F. G. Kitson. Academic Press, 2011.
-
PubChem Compound Summary for CID 84725752, 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Fragmentation Mechanisms in Mass Spectrometry. Chemistry LibreTexts. [Link]
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. M. A. I. Salem, et al. Journal of Chemical Acta, 2012.
-
Mass Spectrometry and Halogens. In CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Lethbridge. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. L. F. S. Santos, et al. IntechOpen, 2018. [Link]
Sources
Executive Summary: Spectroscopic Fingerprinting of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Topic: IR Spectroscopy Characteristic Bands for 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the development of kinase inhibitors and heterocyclic building blocks, 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine represents a critical scaffold. Its structural integrity is defined by the fusion of a pyridine and pyrazole ring, stabilized by specific methyl substitutions and a reactive bromine handle.
This guide provides an authoritative technical comparison of the infrared (IR) spectral characteristics of this molecule against its key synthetic precursors and structural analogs. By focusing on the diagnostic shifts in the fingerprint region (600–1500 cm⁻¹) and the C–H stretching region (2800–3100 cm⁻¹) , researchers can validate structural identity and purity with high confidence.
Technical Deep Dive: Characteristic Band Assignments
The IR spectrum of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is dominated by the interplay between the electron-deficient pyridine ring and the electron-rich pyrazole moiety. The bromine atom at position 6 introduces a heavy-atom effect that distinctively alters ring breathing modes compared to non-halogenated analogs.[1]
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Value |
| Aromatic C–H | Stretching ( | 3010 – 3090 | Weak, sharp bands indicating heteroaromaticity.[1] |
| Methyl C–H | Asym.[1][2] Stretching ( | 2920 – 2980 | Distinct from aromatic C–H; confirms N-Me and C-Me presence.[1] |
| Methyl C–H | Sym. Stretching ( | 2850 – 2900 | Often appears as a shoulder to the asymmetric band.[1] |
| Pyridine/Pyrazole Core | C=N / C=C Ring Stretching | 1580 – 1620 | Strong/Sharp. The primary indicator of the fused bicyclic core. |
| Pyridine Ring | Skeletal Breathing | 1450 – 1500 | Sensitive to substitution patterns; shifts upon bromination. |
| C–Br (Aromatic) | Aryl-Halide Stretch | 1040 – 1080 | Critical Diagnostic. Often coupled with ring vibrations. |
| C–Br (Aromatic) | Out-of-Plane Deformation | 700 – 760 | Strong band; differentiates from non-brominated precursors.[1] |
| N–N (Pyrazole) | Ring Stretch | 950 – 1020 | Variable intensity; confirms pyrazole ring integrity.[1] |
Expert Insight: The C–Br stretch in heteroaromatic systems is rarely an isolated mode.[1] In this scaffold, look for a "doublet" effect in the fingerprint region (1000–1100 cm⁻¹) where the C–Br vibration couples with the in-plane C–H bending of the pyridine ring.
Comparative Analysis: Distinguishing the Target
To ensure scientific integrity, the target molecule must be distinguished from its most likely "alternatives"—impurities, precursors, or regioisomers.
Scenario A: Target vs. Precursor (Non-Brominated Analog)
-
The Challenge: Monitoring the bromination of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine.
-
Spectral Differentiator:
-
Precursor: Shows a simplified aromatic fingerprint and potentially different C–H out-of-plane bending patterns due to the unsubstituted C6 position.[1]
-
Target (6-Br): Appearance of the C–Br bands (approx. 1040–1080 cm⁻¹ and 700–760 cm⁻¹) .
-
Shift: The strong ring breathing mode around 1580 cm⁻¹ typically shifts to a slightly lower frequency (red shift) upon heavy atom substitution (Br).
-
Scenario B: Target vs. Regioisomer (Pyrazolo[3,4-b]pyridine)
-
The Challenge: Differentiating the [4,3-b] isomer from the [3,4-b] isomer (a common byproduct in cyclization reactions).
-
Spectral Differentiator:
-
[4,3-b] Isomer (Target): The pyridine nitrogen is at position 5 relative to the fusion. This alters the dipole moment and the intensity of the C=N stretch (~1600 cm⁻¹) .
-
[3,4-b] Isomer: The nitrogen arrangement changes the symmetry. The fingerprint region (1000–1300 cm⁻¹) will show a distinct pattern of bands due to different C–C and C–N bond orders in the fused system.
-
Validation: While IR provides a quick check, definitive confirmation between regioisomers should always be cross-referenced with 2D-NMR (HMBC).
-
Scenario C: Target vs. N-Unsubstituted Analog
-
The Challenge: Confirming complete methylation at N1.
-
Spectral Differentiator:
-
Unsubstituted (N–H): Exhibits a broad, intense band at 3100–3400 cm⁻¹ (N–H stretch).
-
Target (N-Me): Complete absence of the 3100–3400 cm⁻¹ band. Appearance of sharp aliphatic C–H stretches at 2920–2980 cm⁻¹ .[1]
-
Experimental Protocol: High-Fidelity Acquisition
To obtain a spectrum capable of the resolution described above, follow this validated protocol.
Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid moisture interference in the C–H region and halogen exchange.
-
Sample Preparation:
-
Acquisition Parameters:
-
Data Processing:
-
Apply baseline correction if necessary.[1]
-
Do not smooth the data excessively, as this may merge the diagnostic C–Br doublet in the fingerprint region.
-
Visualizing the Vibrational Logic
The following diagram illustrates the structural nodes and their corresponding vibrational reporters.
Figure 1: Structural dissection of the target molecule linking functional moieties to their diagnostic IR bands.
References
-
PubChem. (2025).[1][4] 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (Compound Summary). National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. (2025).[1] 3-Bromopyridine IR Spectrum (Analogous C-Br assignment). National Institute of Standards and Technology.[1][5] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for heteroaromatic band assignment).
Sources
- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 1-Methyl-1H-pyrazolo[4,3-B]pyridine | C7H7N3 | CID 56972296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 6-bromo-pyrazolo[4,3-b]pyridine and 6-bromo-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazolopyridines stand out as a critical class of N-heterocyclic scaffolds. Their inherent biological activities and versatile chemical nature make them prized building blocks in the synthesis of novel therapeutic agents and functional materials. Among the various isomeric forms, 6-bromo-pyrazolo[4,3-b]pyridine and 6-bromo-pyrazolo[3,4-b]pyridine are two key intermediates whose reactivity profiles dictate their utility in molecular construction. This guide offers an in-depth comparison of the reactivity of these two isomers, drawing upon available experimental data and fundamental principles of heterocyclic chemistry to inform synthetic strategy and experimental design.
Introduction to the Isomers
The fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring bestows upon pyrazolopyridines a unique electronic character that drives their chemical reactivity. The position of the nitrogen atoms within the bicyclic system, however, creates distinct isomeric forms with nuanced differences in their electronic distribution and, consequently, their reactivity towards common synthetic transformations. This guide will focus on the comparative reactivity of the 6-bromo derivatives of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, with a particular emphasis on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Electronic Properties: A Tale of Two Isomers
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In pyrazolopyridines, the pyridine nitrogen atom acts as an electron sink, reducing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack. Conversely, the pyrazole ring is electron-rich. The key difference between the [4,3-b] and [3,4-b] isomers lies in the orientation of the pyrazole ring relative to the pyridine ring and the bromine substituent at the 6-position.
Computational studies on pyrazolo[3,4-b]pyridine derivatives have provided insights into their electronic structure, revealing a moderate HOMO-LUMO energy gap, which suggests good thermodynamic stability[1][2]. While specific computational data for the 6-bromo-pyrazolo[4,3-b]pyridine isomer is less readily available in the literature, we can infer its electronic nature based on general principles. The position of the pyrazole's nitrogen atoms influences the overall dipole moment and the electron distribution across the fused system. This, in turn, affects the pKa of the ring nitrogens and the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed reactions or to nucleophilic attack.
Caption: Isomeric structures and their influence on reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the functionalization of heteroaromatic halides. The efficiency of these reactions is highly dependent on the electronic and steric environment of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron species and an organic halide. For 6-bromo-pyrazolo[3,4-b]pyridines, there is documented success in achieving C-6 arylation. For instance, a one-pot sequential Suzuki-Miyaura coupling of a 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine demonstrated that arylation at the C-6 position is feasible, with yields ranging from 48% to 72% depending on the boronic acid used[3]. This suggests that the C-Br bond at the 6-position of the pyrazolo[3,4-b]pyridine scaffold is sufficiently reactive for oxidative addition to a palladium(0) catalyst.
For 6-bromo-pyrazolo[4,3-b]pyridine, while it is a commercially available building block, specific examples of Suzuki couplings with reported yields are less prevalent in readily accessible literature. However, based on the general principles of reactivity for pyridine derivatives, the C-6 position, being para to the pyridine nitrogen (N7), is expected to be activated towards oxidative addition. The precise reaction conditions, including the choice of catalyst, ligand, and base, would likely require optimization to achieve high yields.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactivity
| Isomer | Reactivity at C-6 | Representative Yields | Notes |
| 6-bromo-pyrazolo[3,4-b]pyridine | Demonstrated | 48-72%[3] | Yields are for a 6-chloro analogue, but indicate reactivity at this position. |
| 6-bromo-pyrazolo[4,3-b]pyridine | Expected to be reactive | Data not readily available | The C-6 position is electronically activated by the pyridine nitrogen. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is a key factor. For pyrazolo[3,4-b]pyridine systems, the amenability of the 6-halo position to Buchwald-Hartwig amination is expected to be good. While specific examples with 6-bromo-pyrazolo[3,4-b]pyridine are not abundant in the searched literature, protocols for similar heterocyclic systems, such as 6-bromo-1H-indazole, show excellent yields (75-95%) with a variety of primary and secondary amines using catalysts like BrettPhos and RuPhos precatalysts[4].
For 6-bromo-pyrazolo[4,3-b]pyridine, the same logic applies as for the Suzuki coupling. The electronically activated C-6 position should be a suitable handle for C-N bond formation. The choice of ligand will be crucial, with bulky, electron-rich phosphine ligands generally being effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle[5].
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing electron-deficient aromatic rings. The reactivity in SNAr is highly dependent on the position of the leaving group relative to the electron-withdrawing groups. In pyridines, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack because the nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance[6].
For both 6-bromo-pyrazolo[4,3-b]pyridine and 6-bromo-pyrazolo[3,4-b]pyridine, the bromine atom is at a position para to a pyridine-like nitrogen atom within the fused ring system. This positioning should, in principle, activate the C-Br bond towards nucleophilic attack by strong nucleophiles such as amines or alkoxides.
However, palladium-catalyzed methods like the Buchwald-Hartwig amination are often preferred over traditional SNAr for the synthesis of arylamines due to their broader substrate scope and milder reaction conditions[5]. SNAr reactions on unactivated or moderately activated aryl halides often require harsh conditions (high temperatures and/or strong bases), which may not be compatible with other functional groups on the molecule.
Experimental Protocols
While direct comparative protocols are not available, the following represent typical starting points for the functionalization of 6-bromo-pyrazolo[3,4-b]pyridine, which can be adapted for the [4,3-b] isomer.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from the successful C-6 arylation of a related pyrazolo[3,4-b]pyridine derivative[3].
Materials:
-
6-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
dppf (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (3:1 mixture)
Procedure:
-
To a reaction vessel, add 6-bromo-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for heteroaryl bromides[4][7].
Materials:
-
6-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable precatalyst
-
XPhos or another bulky phosphine ligand (4 mol%)
-
NaOtBu or another strong base (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the 6-bromo-1H-pyrazolo[3,4-b]pyridine, palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 80-110 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
Both 6-bromo-pyrazolo[4,3-b]pyridine and 6-bromo-pyrazolo[3,4-b]pyridine are valuable building blocks for the synthesis of complex molecules. Based on the available data and the principles of heterocyclic chemistry, both isomers are expected to be reactive in palladium-catalyzed cross-coupling reactions at the C-6 position. The pyrazolo[3,4-b]pyridine isomer has more documented examples of successful C-6 functionalization, providing a more solid foundation for experimental design.
The reactivity of the pyrazolo[4,3-b]pyridine isomer, while less explored in the literature, is predicted to be comparable due to the activating effect of the pyridine nitrogen. However, subtle differences in the electronic properties arising from the different arrangement of the pyrazole ring may lead to variations in optimal reaction conditions and yields.
For researchers and drug development professionals, the choice between these two isomers may depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the willingness to undertake reaction optimization. This guide provides a framework for understanding the likely reactivity of these important scaffolds and for designing robust synthetic routes to novel pyrazolopyridine derivatives. Further experimental and computational studies are warranted to provide a more detailed, side-by-side comparison of these two valuable isomers.
References
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 2018 . [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Suzuki Coupling. Name-Reaction.com. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Isomeric Pyrazolo[4,3-d]pyrimidinediones. ACS Publications. [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Nature. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Academy of Sciences. [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]
Sources
- 1. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative UV-Vis Profiling of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Scaffold Selection
Executive Summary
For researchers developing novel fluorophores or targeted therapeutics, the selection of the core heterocyclic scaffold dictates the downstream photophysical and pharmacokinetic properties of the final molecule. The pyrazolo[4,3-b]pyridine class has emerged as a privileged, highly functional dipolar scaffold[1].
This guide provides an in-depth comparative analysis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (6-Br-DMPP) against its structural analogs. By establishing the intrinsic UV-Vis absorption maxima (
Mechanistic Context: Why Scaffold Architecture Matters
To understand the UV-Vis profile of 6-Br-DMPP, we must analyze the causality behind its specific structural modifications compared to the parent pyrazolo[4,3-b]pyridine core:
-
Tautomeric Locking via N-Methylation: The parent 1H-pyrazole ring is subject to dynamic tautomeric equilibria in solution, which often results in broad, convoluted, and solvent-dependent UV absorption bands. The 1,3-dimethyl substitution in 6-Br-DMPP "locks" the molecule into a single tautomeric state. This yields a sharper, highly reproducible
transition peak, which is critical for precise UV monitoring during complex multi-step syntheses[3]. -
The Heavy-Atom Effect: The introduction of a bromine atom at the C6 position serves a dual purpose. Synthetically, it acts as an essential handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations) to extend the
-conjugation system[4]. Photophysically, the heavy bromine atom induces a slight bathochromic shift (red-shift) in the absorption maximum due to inductive effects, pushing the further away from the deep-UV noise region inherent to many biological assay buffers.
Comparative UV-Vis Performance Data
The following table summarizes the baseline UV-Vis absorption characteristics of 6-Br-DMPP compared to alternative pyrazolopyridine scaffolds. Note: As a synthetic intermediate, 6-Br-DMPP absorbs primarily in the UV region; extending its conjugation is required to shift absorption into the visible spectrum.
| Scaffold / Compound | Molar Extinction ( | Structural Advantage / Primary Application | |
| 1H-pyrazolo[4,3-b]pyridine | ~260 nm | ~11,500 | Unsubstituted baseline; broad peaks due to tautomerization. |
| 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | ~268 nm | ~12,800 | Tautomerically locked; sharp UV peak for LC monitoring. |
| 6-Br-DMPP (Target Product) | ~282 nm | ~14,200 | Red-shifted via heavy-atom effect; prime cross-coupling precursor. |
| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine derivatives | 310 - 325 nm | >18,000 | Extended conjugation; utilized in advanced CB2R ligand development[5]. |
Causality in Experimental Design: Solvent & pH Dynamics
When designing a UV-Vis acquisition protocol for pyrazolopyridines, environmental parameters cannot be chosen arbitrarily.
-
Solvatochromism: Pyrazolopyridines are functional dipolar molecules. Utilizing a polar protic solvent like Methanol (MeOH) stabilizes the excited state via hydrogen bonding with the pyridine nitrogen. This results in a measurable bathochromic shift compared to non-polar solvents like cyclohexane[1].
-
pH Sensitivity: The pyridine nitrogen is highly susceptible to protonation. The addition of trace acids (e.g., 0.1 M HCl) protonates the ring, fundamentally altering the molecule's electronic push-pull dynamics and drastically shifting the absorption maxima[1]. Therefore, utilizing strictly neutral, HPLC-grade solvents is a mandatory protocol standard to prevent artifactual spectral shifts.
Self-Validating UV-Vis Acquisition Protocol
A protocol is only as reliable as its internal controls. To ensure the UV-Vis absorption data for 6-Br-DMPP is free from artifactual errors—such as
Step 1: Solvent Baseline Validation
-
Action: Fill a clean quartz cuvette (1 cm path length) with HPLC-grade Methanol.
-
Validation: Run a baseline scan from 200 nm to 500 nm. The absorbance must remain
AU across the target spectrum. High baseline absorbance indicates cuvette contamination or solvent degradation.
Step 2: Stock Solution Preparation
-
Action: Dissolve 6-Br-DMPP in anhydrous DMSO to create a precise 10 mM stock solution.
-
Rationale: DMSO ensures complete dissolution of the brominated scaffold, preventing micro-precipitates that cause light scattering (Rayleigh scattering) during UV-Vis acquisition.
Step 3: Serial Dilution & Beer-Lambert Validation (Critical Step)
-
Action: Prepare a concentration gradient (5 µM, 10 µM, 20 µM, and 40 µM) by diluting the DMSO stock into Methanol. (Keep final DMSO concentration
to prevent solvent cutoff interference). -
Validation: Measure the absorbance at the estimated
(~282 nm) for each concentration. Plot Absorbance vs. Concentration. -
Causality: A linear regression with
confirms the compound is fully dissolved and monomeric. A non-linear plot dictates an immediate protocol halt, as it indicates compound aggregation or detector saturation.
Step 4: Spectral Acquisition
-
Action: Scan the validated 20 µM sample from 200 nm to 500 nm at a scan rate of 1 nm/step. Extract the exact
and calculate the molar extinction coefficient ( ).
Workflow Visualization
Fig 1: Self-validating UV-Vis workflow ensuring monomeric state and high-fidelity spectral data.
References
1.1. MDPI Molecules. 2.4. PMC / NIH. 3.5. University of Siena. 4.3. RSC Publishing. 5.2. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
- 3. Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT04007C [pubs.rsc.org]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
validating purity of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine for biological assays
Title: Beyond the Certificate of Analysis: Validating 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine for High-Fidelity Kinase Assays
Part 1: The "Silent Killer" in Assay Reproducibility
As Senior Application Scientists, we often encounter a recurring anomaly in hit-to-lead campaigns: a compound shows nanomolar potency in one batch but micromolar activity in the next, despite both Certificates of Analysis (CoA) claiming ">98% Purity."
For 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine , the culprit is rarely residual solvent or inorganic salts. It is regioisomerism .[1]
This scaffold is a critical intermediate for synthesizing inhibitors of kinases (e.g., ERK, JAK) and bromodomain proteins. The synthesis typically involves the methylation of the pyrazole ring. Due to the tautomeric nature of the pyrazolo[4,3-b]pyridine precursor, methylation occurs at both the N1 and N2 positions.
-
The Desired Product: 1,3-dimethyl (N1-methyl) – Biologically active.
-
The Impurity: 2,3-dimethyl (N2-methyl) – Often biologically inert or, worse, an off-target binder.
Standard reverse-phase HPLC methods (linear water/acetonitrile gradients) often fail to resolve these isomers completely, leading to "co-eluting peaks" that mask the impurity. If your assay assumes 100% active concentration but 15% of your scaffold is the inert N2-isomer, your calculated
Part 2: Comparative Analysis – Purity Grades
The following table contrasts the performance of standard commercial-grade material against a biologically validated grade.
Table 1: Impact of Purity Grade on Biological Assay Performance
| Feature | Standard Vendor Grade | Validated Bio-Grade |
| Claimed Purity | >95% (HPLC UV @ 254nm) | >98% (qNMR + HPLC) |
| Primary Impurity | N2-Isomer (5–15%) | N2-Isomer (<0.5%) |
| Identification Method | LC-MS (Mass only) | 2D NMR (NOESY/HMBC) |
| Assay Consequence | Reproducible | |
| Risk Profile | High (False Negatives/Positives) | Low (Data Integrity Assured) |
| Cost Efficiency | Low (High re-test rate) | High (First-time right) |
Key Insight: Mass Spectrometry (LC-MS) cannot distinguish the N1 and N2 isomers because they are isobaric (exact same molecular weight: 226.07 g/mol ). Only Chromatography coupled with NMR or optimized stationary phases can validate the material.
Part 3: The Validation Logic (The "Purity Triad")
To guarantee data integrity, you must implement a "Purity Triad" protocol: Chromatographic Resolution , Isobaric Differentiation , and Quantitative Assessment .
The Regioisomer Logic (Visualized)
The distinction relies on the spatial environment of the methyl groups.
-
N1-Methyl: Spatially proximal to the C7-proton on the pyridine ring.
-
N2-Methyl: Spatially proximal to the C3-Methyl group.
We use NOESY (Nuclear Overhauser Effect Spectroscopy) to visualize these through-space interactions.[2]
Figure 1: Diagnostic NOE interactions distinguishing the active N1-isomer from the N2-impurity.
Part 4: Experimental Validation Protocols
Protocol A: Optimized HPLC Separation
Standard C18 columns often fail to separate these regioisomers. Use a Phenyl-Hexyl or C18 column with a focused gradient.
-
Column: XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for isomers than Acetonitrile).
-
Gradient: Isocratic hold at 40% B for 5 mins, then ramp to 90% B over 15 mins.
-
Rationale: The pi-pi interactions of the Phenyl-Hexyl stationary phase interact differently with the electron-deficient pyridine ring depending on the methylation position, enhancing resolution.
Protocol B: The qNMR Purity Check
Quantitative NMR (qNMR) is the only absolute method to determine purity without a reference standard.
-
Solvent: Dissolve 5-10 mg of sample in DMSO-
. -
Internal Standard: Add a precise amount of 1,3,5-trimethoxybenzene (traceable standard).
-
Acquisition: Run a 1H-NMR with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation of protons). -
Integration: Integrate the N-Methyl singlet of the sample vs. the internal standard.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of standard)
Protocol C: Biological Validation Workflow
Before releasing a batch for screening, follow this decision tree.
Figure 2: The "Purity Triad" workflow ensuring only regio-validated material enters biological screening.
References
-
Regioisomerism in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
-
qNMR Standards: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[3]
-
Assay Interference: Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 2010.
-
Pyrazolo[4,3-b]pyridine Synthesis: Witherington, J., et al. "5-Aryl-pyrazolo[4,3-b]pyridines as potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 2003.
Sources
Safety Operating Guide
Personal protective equipment for handling 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Part 1: Executive Summary & Immediate Action Card
Compound Identity:
-
Chemical Name: 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine[1][2]
-
Physical State: Solid (typically off-white to pale yellow powder)[1]
-
Solubility: Soluble in DMSO, DMF, Dichloromethane; limited solubility in water.[3][1]
Safety Profile (SAR Analysis): Specific toxicological data for the 1,3-dimethyl derivative is limited.[1] The following protocols are derived from the Structure-Activity Relationship (SAR) of the validated 1-methyl analog (CAS 1150617-56-3) and the parent 1H-pyrazolo[4,3-b]pyridine core.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | WARNING | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | WARNING | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | WARNING | H319: Causes serious eye irritation. |
| STOT - SE | Category 3 | WARNING | H335: May cause respiratory irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
This compound contains a halogenated fused heterocyclic system.[5][6] In the absence of specific permeation data, we adopt a "Maximum Protection" stance to prevent sensitization or unknown systemic toxicity.[3][1]
PPE Selection Protocol[1][2]
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Primary containment.[1] The powder is likely friable; inhalation of dust must be prevented to avoid respiratory sensitization (H335).[1] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: Unknown. Logic: Halogenated heterocycles can permeate standard latex. Double gloving provides a sacrificial outer layer and visual breach detection. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that may become airborne or solutions liable to splash. Prevent mucosal absorption (H319). |
| Body Protection | Tyvek® Lab Coat or Apron | Standard cotton coats absorb liquids. Non-woven olefin (Tyvek) repels particulates and splashes. |
Part 3: Operational Protocols
Safe Handling Workflow
The following workflow enforces a "Zero-Contact" policy.
Figure 1: "Zero-Contact" handling workflow designed to minimize particulate exposure.
Detailed Step-by-Step Methodology
Step 1: Preparation & Weighing
-
Engineering Control: Verify fume hood certification. Clear the sash path.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Pyrazolo-pyridines are often electrostatic; static discharge can cause the powder to "jump," creating an inhalation hazard.[1]
-
Transfer: Weigh the required mass into a tared vial. Do not return excess compound to the stock container to prevent cross-contamination.
Step 2: Solubilization (Critical Step)
-
Solvent Choice: DMSO or DMF are preferred for stock solutions (typically 10-100 mM).[1]
-
Procedure: Add solvent slowly down the side of the vial to wash down any adherent powder. Vortex with the cap tightly sealed .
-
Observation: Ensure complete dissolution. If sonication is required, keep the vial sealed to prevent aerosolization of the solvent-compound mixture.[1]
Step 3: Reaction Monitoring
-
TLC/LCMS: When sampling for analysis, use long-needle syringes to avoid inserting hands into the hood's "dirty zone."
-
Quenching: Treat reaction mixtures as potentially more toxic than the starting material.
Part 4: Disposal & Decontamination[1][2]
Core Principle: This compound is Halogenated .[7] It must NOT be mixed with general organic waste streams (non-halogenated) as this complicates incineration protocols and violates EPA/RCRA guidelines for specific waste coding.[1]
Waste Decision Tree
Figure 2: Waste segregation logic.[1] Note: Due to the bromine atom, this compound defaults to Stream A.[3][1]
Spill Response (Small Scale < 5g)
-
Evacuate: Alert immediate personnel.
-
PPE Up: Don fresh double gloves and a P100 respirator if outside a hood.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (solvent-dampened) or use a dedicated chemical spill pad.[1]
-
Clean: Wipe the area three times with acetone/ethanol.
-
Dispose: All cleanup materials go into Stream C (Solid HazMat) .
Part 5: References
-
PubChem. (2026).[2] 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (Compound CID 84725752).[1][2] National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). (2026). Guidance on the compilation of safety data sheets for halogenated heterocycles.[Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 6-bromo-1,3-dimethyl-1h-pyrazolo[4,3-b]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fishersci.es [fishersci.es]
- 5. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. madridge.org [madridge.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
